5-Indol-1-yl-5-oxopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-indol-1-yl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVSTQXHBOXZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123154-20-1 | |
| Record name | 5-(1H-indol-1-yl)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 5-Indol-1-yl-5-oxopentanoic acid
An In-Depth Technical Guide to 5-Indol-1-yl-5-oxopentanoic Acid: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant drugs and biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific indole derivative, 5-Indol-1-yl-5-oxopentanoic acid. While direct experimental data for this compound is sparse in public literature, this document synthesizes information from analogous structures and established chemical principles to detail its chemical identity, physicochemical properties, probable synthetic pathways, and spectroscopic characteristics. Furthermore, we explore its potential, yet unproven, therapeutic applications by examining structure-activity relationships of related indole-based compounds, particularly in the context of inflammatory diseases. This whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged with indole chemistry and the discovery of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
Indole and its derivatives represent a vast and vital class of heterocyclic compounds, renowned for their diverse and potent biological activities.[4] This structural motif is found in essential natural products, such as the amino acid tryptophan, and forms the core of numerous pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.[1][2] The versatility of the indole ring allows for structural modifications that can fine-tune a compound's interaction with various biological targets, including enzymes and receptors.[3] This guide focuses on 5-Indol-1-yl-5-oxopentanoic acid, a molecule that combines the indole scaffold with a five-carbon carboxylic acid chain via a stable N-acyl linkage. Understanding the properties and potential of such derivatives is crucial for the rational design of new and effective therapeutic agents.
Chemical Identity and Structure
The fundamental identity of 5-Indol-1-yl-5-oxopentanoic acid is established by its unique structural arrangement, which dictates its chemical behavior and potential biological function.
-
IUPAC Name: 5-(1H-indol-1-yl)-5-oxopentanoic acid
-
CAS Number: 123154-20-1
-
Molecular Formula: C₁₃H₁₃NO₃
-
Molecular Weight: 231.25 g/mol
-
Chemical Structure: (A 2D representation of the molecule, showing an indole ring N-acylated with a pentanoic acid chain.)
The structure features a planar indole ring system where the nitrogen atom at position 1 is acylated, forming an amide bond with a pentanoic acid moiety. This linkage removes the basicity of the indole nitrogen and introduces a flexible, hydrophilic carboxylic acid tail.
Physicochemical Properties
Experimental physicochemical data for 5-Indol-1-yl-5-oxopentanoic acid are not extensively reported in peer-reviewed literature. The following table summarizes key identifiers and includes computed property values derived from cheminformatics models for structurally related compounds, which serve as estimations.[5]
| Property | Value / Description | Source |
| IUPAC Name | 5-(1H-indol-1-yl)-5-oxopentanoic acid | - |
| CAS Number | 123154-20-1 | Arctom, Inc. |
| Molecular Formula | C₁₃H₁₃NO₃ | Arctom, Inc. |
| Molecular Weight | 231.25 g/mol | Arctom, Inc. |
| Appearance | Expected to be a solid at room temperature. | Inference |
| XLogP3 (Predicted) | ~1.5 - 2.5 | Estimation |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Calculation |
| Hydrogen Bond Acceptors | 3 (from the two oxygen atoms of the carboxyl and the amide oxygen) | Calculation |
| Solubility | Expected to have moderate solubility in polar organic solvents and aqueous bases. | Inference |
Synthesis and Reactivity
The most direct and logical synthetic route to 5-Indol-1-yl-5-oxopentanoic acid is the N-acylation of indole with a derivative of glutaric acid.
The Challenge of Indole Acylation
A primary challenge in indole chemistry is controlling the regioselectivity of acylation. The indole nucleus has two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3).
-
C3-Acylation (Friedel-Crafts type): Typically favored under Lewis acidic conditions, where an acylating agent (like an acid chloride or anhydride) reacts preferentially at the electron-rich C3 position.[6]
-
N1-Acylation: Generally achieved by first deprotonating the indole N-H with a base (e.g., NaH, KOH) to form the highly nucleophilic indolide anion, which then reacts with the acylating agent. Alternatively, methods using thioesters as the acyl source have demonstrated high chemoselectivity for the N-position.[7]
Proposed Synthetic Protocol
A plausible and efficient method for the selective synthesis of the title compound involves a base-mediated reaction. This self-validating protocol ensures that the desired N-acylated product is favored.
Reaction: Indole + Glutaric Anhydride → 5-(1H-indol-1-yl)-5-oxopentanoic acid
Step-by-Step Methodology:
-
Deprotonation: To a solution of indole (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Causality: The use of a strong, non-nucleophilic base is critical to quantitatively generate the indolide anion. An inert atmosphere prevents quenching of the base and anion by moisture.
-
-
Acylation: Allow the mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of glutaric anhydride (1.2 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0-5 °C.
-
Causality: Glutaric anhydride is a less reactive acylating agent than an acid chloride, which helps control the reaction. The five-membered ring of the anhydride is opened by the nucleophilic attack of the indolide anion.
-
-
Work-up and Purification: After stirring for 2-4 hours at room temperature, quench the reaction by the slow addition of water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the carboxylate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Causality: Acidification is essential to convert the sodium salt of the product into the free carboxylic acid, rendering it more soluble in organic solvents for extraction.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 5-Indol-1-yl-5-oxopentanoic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid Proton: A broad singlet expected far downfield, >12 ppm.
-
Indole Protons:
-
H7 (ortho to N-acyl): A doublet around 8.2-8.4 ppm.
-
H4: A doublet around 7.6-7.8 ppm.
-
H2 & H3: Doublets around 7.6 ppm and 6.7 ppm, respectively, showing a characteristic coupling of ~3.5 Hz.
-
H5 & H6: Triplets (or doublet of doublets) in the aromatic region, ~7.2-7.4 ppm.
-
-
Aliphatic Chain Protons:
-
Two distinct triplets for the -CH₂- groups adjacent to the carbonyls, expected around 2.8-3.0 ppm (next to N-C=O) and 2.2-2.4 ppm (next to COOH).
-
A multiplet (quintet) for the central -CH₂- group around 1.9-2.1 ppm.
-
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons: Two signals expected around 174 ppm (carboxylic acid) and 171 ppm (amide).
-
Indole Carbons: Eight distinct signals in the aromatic region (approx. 108-136 ppm).
-
Aliphatic Carbons: Three signals expected in the upfield region (approx. 20-35 ppm).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak expected at m/z = 231.
-
Key Fragments: A characteristic fragment at m/z = 117 corresponding to the indole radical cation after cleavage of the N-acyl bond. Other fragments may arise from the loss of H₂O (m/z = 213) and COOH (m/z = 186).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band from the carboxylic acid, typically 2500-3300 cm⁻¹.
-
C=O Stretch: Two strong, distinct absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1680-1700 cm⁻¹ (N-acyl amide).
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹.
-
Potential Biological Activity and Therapeutic Applications
Direct biological studies on 5-Indol-1-yl-5-oxopentanoic acid have not been reported in the literature. However, its structure, which combines an indole core with a carboxylic acid side chain, is highly relevant in the context of enzyme inhibition, particularly for cytosolic phospholipase A2α (cPLA₂α).
Rationale: Indole Derivatives as cPLA₂α Inhibitors
cPLA₂α is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids.[11] Arachidonic acid is the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Therefore, inhibiting cPLA₂α is a major therapeutic strategy for treating inflammatory diseases.[10]
Several potent indole-based cPLA₂α inhibitors have been developed, and a common structural feature is a carboxylic acid moiety.[12] This acidic group is often crucial for binding to the enzyme's active site. For instance, the potent inhibitor Efipladib features a benzoic acid group attached to a complex indole scaffold and has demonstrated efficacy in in vivo models of inflammation.[12] The pentanoic acid chain of 5-Indol-1-yl-5-oxopentanoic acid provides a flexible linker to a terminal carboxylic acid, making it a plausible candidate for interaction with the cPLA₂α active site.
Proposed Mechanism and Future Directions
As a hypothetical cPLA₂α inhibitor, 5-Indol-1-yl-5-oxopentanoic acid could occupy the active site of the enzyme, preventing the binding and hydrolysis of its phospholipid substrate. This would halt the production of arachidonic acid and subsequently block the entire downstream inflammatory cascade.
Caption: The role of cPLA₂α in inflammation and its potential inhibition.
Expert Insight: The lack of published data presents an opportunity. 5-Indol-1-yl-5-oxopentanoic acid represents a foundational structure. Its evaluation in cPLA₂α enzymatic and cell-based assays is a logical first step. Subsequent structure-activity relationship (SAR) studies could involve modifying the indole ring (e.g., with halogens or methoxy groups) or altering the length and rigidity of the acid chain to optimize potency and pharmacokinetic properties.
Safety and Handling
No specific toxicology data for 5-Indol-1-yl-5-oxopentanoic acid is available. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Indol-1-yl-5-oxopentanoic acid is a well-defined chemical entity that sits at the intersection of the privileged indole scaffold and the pharmacologically relevant carboxylic acid functional group. While its biological properties remain unexplored, this guide has established its chemical identity, proposed a robust synthetic pathway, and detailed its expected spectroscopic signature. Based on compelling structural analogies with known cPLA₂α inhibitors, this compound represents a promising, yet unvalidated, starting point for the development of novel anti-inflammatory agents. Further experimental investigation is warranted to confirm its synthesis and to explore its potential as a valuable tool in drug discovery research.
References
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PubChem. Compound Summary for CID 71655222, 5-(6-chloro-2-hexyl-1H-indol-1-yl)-5-oxo-valeric acid. National Center for Biotechnology Information. ([Link])
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Chourasiya, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. ([Link])
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Bansal, R., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current Pharmaceutical Analysis. ([Link])
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Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. ([Link])
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Wang, B., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8344. ([Link])
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Chen, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 49-54. ([Link])
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Arctom, Inc. Product Page for 5-(1H-indol-1-yl)-5-oxopentanoicacid (CAS NO. 123154-20-1). ([Link])
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Li, M., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. ([Link])
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Gijón, M. A., & Leslie, C. C. (2011). Regulation of the catalytic function of cytosolic phospholipase A2α. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 1123-1132. ([Link])
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Kokotou, M. G., & Kokotos, G. (2017). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Trends in Pharmacological Sciences, 38(4), 330-342. ([Link])
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McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. ([Link])
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An In-depth Technical Guide to the Solubility of 5-Indol-1-yl-5-oxopentanoic acid in Water and Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 5-Indol-1-yl-5-oxopentanoic acid, a molecule of interest in pharmaceutical and chemical research. Given its amphiphilic nature, understanding its behavior in various solvents is critical for its application in drug development, formulation, and synthesis. This document will delve into the theoretical principles governing its solubility, predictive analysis in aqueous and organic media, and a detailed experimental protocol for empirical determination.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 5-Indol-1-yl-5-oxopentanoic acid, which possesses both hydrophobic and hydrophilic moieties, its solubility profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. Furthermore, in a laboratory setting, solubility is a crucial factor for reaction kinetics, purification, and formulation.
The structure of 5-Indol-1-yl-5-oxopentanoic acid, featuring a nonpolar indole ring system and a polar carboxylic acid group, suggests a nuanced solubility behavior that is highly dependent on the solvent's properties. The indole group is known for its aromaticity and hydrophobicity, while the carboxylic acid can engage in hydrogen bonding and deprotonation, enhancing aqueous solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. For 5-Indol-1-yl-5-oxopentanoic acid, the interplay of its functional groups will govern its interactions with different solvents.
-
The Indole Moiety: The indole ring is a bicyclic aromatic system that is largely nonpolar and hydrophobic. It will favor interactions with nonpolar organic solvents through van der Waals forces. Indole itself is only slightly soluble in water but shows good solubility in organic solvents like ethanol, ether, and chloroform.[2][3] The nitrogen atom in the indole ring can act as a hydrogen bond donor, which can slightly enhance its interaction with polar solvents.[4]
-
The Carboxylic Acid Group: The pentanoic acid chain terminating in a carboxyl group (-COOH) is the primary hydrophilic center of the molecule. This group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). In aqueous solutions, the carboxylic acid can ionize to form a carboxylate anion (-COO⁻), which significantly increases water solubility due to strong ion-dipole interactions with water molecules. The extent of ionization is dependent on the pH of the solution and the pKa of the carboxylic acid.
Predicted Solubility Profile
Based on its structure, the solubility of 5-Indol-1-yl-5-oxopentanoic acid can be predicted as follows:
-
Water: The presence of the carboxylic acid group suggests some degree of water solubility. However, the bulky and hydrophobic indole ring will limit this solubility. At neutral pH, the compound is expected to be sparingly soluble in water. The solubility in aqueous solutions can be significantly increased by adjusting the pH. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to the more soluble carboxylate form.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and can also interact with the indole ring to some extent. Therefore, 5-Indol-1-yl-5-oxopentanoic acid is expected to have good solubility in lower alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds. They can act as hydrogen bond acceptors and have a high dielectric constant, which helps to solvate both the polar and nonpolar parts of the molecule. High solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the compound is expected to have poor solubility in nonpolar solvents. The energy required to break the hydrogen bonds between the carboxylic acid groups and to disrupt the solvent-solvent interactions would not be compensated by the weak van der Waals interactions between the indole ring and the nonpolar solvent.
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of 5-Indol-1-yl-5-oxopentanoic acid, a systematic approach is necessary. The following protocol is designed to provide reliable and reproducible results.
Objective: To determine the qualitative and semi-quantitative solubility of 5-Indol-1-yl-5-oxopentanoic acid in a range of solvents.
Materials:
-
5-Indol-1-yl-5-oxopentanoic acid
-
Deionized water
-
5% w/v Sodium Hydroxide (NaOH) solution
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
5% v/v Hydrochloric Acid (HCl) solution
-
Ethanol (95%)
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Hexane
-
Toluene
-
Small test tubes or vials
-
Vortex mixer
-
Calibrated balance
-
Spatula
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Sample Dispensing: Accurately weigh approximately 10 mg of 5-Indol-1-yl-5-oxopentanoic acid and place it into each labeled test tube.
-
Solvent Addition: Add 1 mL of the respective solvent to each test tube.[5]
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 60 seconds.[1]
-
Observation: After mixing, allow the tubes to stand for at least 3 minutes and observe for dissolution. A compound is considered soluble if it dissolves completely, leaving no visible solid particles.[1] If the compound is insoluble, the mixture will appear cloudy or a precipitate will be visible.
-
Heating (for semi-quantitative analysis): For solvents in which the compound is sparingly soluble, gentle heating can be applied to assess if solubility increases with temperature.
-
pH Modification for Aqueous Solubility:
-
To the test tube with water, if the compound is insoluble, add 5% NaOH solution dropwise, mixing after each drop, and observe for dissolution. This will indicate if the compound is an acid.[6][7]
-
If soluble in NaOH, test its solubility in 5% NaHCO₃. Solubility in NaHCO₃ indicates a relatively strong acid.[6]
-
If the compound is insoluble in water and basic solutions, test its solubility in 5% HCl to check for basic functional groups (not expected for this compound).[6][7]
-
Data Interpretation:
The observations should be recorded in a structured table.
| Solvent | Polarity | Predicted Solubility | Observed Solubility | Notes |
| Water | Polar Protic | Sparingly Soluble | ||
| 5% NaOH | Aqueous Base | Soluble | pH-dependent | |
| 5% NaHCO₃ | Aqueous Base | Potentially Soluble | pH-dependent | |
| 5% HCl | Aqueous Acid | Insoluble | ||
| Ethanol | Polar Protic | Soluble | ||
| Methanol | Polar Protic | Soluble | ||
| DMSO | Polar Aprotic | Soluble | ||
| Hexane | Nonpolar | Insoluble | ||
| Toluene | Nonpolar | Insoluble |
Visualizing the Concepts
Molecular Structure and Functional Groups
Caption: Molecular structure of 5-Indol-1-yl-5-oxopentanoic acid.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of the compound.
Conclusion
The solubility of 5-Indol-1-yl-5-oxopentanoic acid is a critical parameter that is governed by the presence of its two distinct functional regions: the hydrophobic indole ring and the hydrophilic carboxylic acid chain. This dual nature leads to a predictable yet complex solubility profile, with limited solubility in water at neutral pH and in nonpolar organic solvents, and good solubility in polar organic solvents and basic aqueous solutions. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is essential for its effective use in research and development. Understanding and quantifying the solubility of this compound is a key step in unlocking its full potential in various scientific applications.
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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5-Indol-1-yl-5-oxopentanoic Acid Derivatives: From Synthetic Scaffolds to Photolabile Probes
[1][2]
Part 1: Executive Summary & Structural Logic
5-Indol-1-yl-5-oxopentanoic acid represents a specific class of N-acylated indoles where the nitrogen atom (N1) of the indole ring is functionalized with a glutaric acid moiety via an amide linkage.[1][2]
-
Core Scaffold: Indole ring attached at N1 to a 5-carbon chain terminating in a carboxylic acid, with a ketone (carbonyl) at the C5 position (the attachment point).[1][2]
-
Chemical Identity:
The "Isomer Trap": N1 vs. C3
In drug discovery, it is vital to distinguish this scaffold from its more common isomer, 5-(1H-indol-3-yl)-5-oxopentanoic acid (3-glutarylindole).[1][2]
Part 2: History and Discovery[1][2][3]
The discovery of 5-indol-1-yl-5-oxopentanoic acid derivatives follows two distinct timelines: chemical synthesis methodology and neuroscientific application.[1][2]
The Synthetic Era (1950s–1980s)
Early interest in this scaffold arose from the challenge of controlling indole regioselectivity.[1][2]
-
The Friedel-Crafts Dominance: Reaction of indole with glutaric anhydride typically yields the C3-acylated product due to the high electron density at C3.[1][2]
-
The N-Acylation Breakthrough: Chemists discovered that deprotonating the indole nitrogen (using strong bases like NaH) creates the indolyl anion, which attacks the anhydride at the nitrogen, yielding the 5-indol-1-yl-5-oxopentanoic acid (N-acylation).[1][2] This established the scaffold as a viable, albeit less stable, intermediate for creating N-alkylated indoles via reduction.[1]
The Photonic Era: Discovery of DNI-Glutamate (2000s)
The most significant historical milestone for this scaffold was the development of caged neurotransmitters .[1][2]
-
The Problem: Researchers needed a way to release glutamate (the brain's primary excitatory neurotransmitter) with high spatiotemporal precision using lasers.[1][2] Early "caged" compounds (like MNI-Glu) were useful but had limitations in quantum yield and two-photon cross-section.[1]
-
The Discovery: In 2005 , George Papageorgiou and colleagues synthesized DNI-Glutamate (4-methoxy-5,7-dinitroindolinyl-glutamate).[1][2]
-
The Connection: The core linker strategy involved an N-acylated indole/indoline backbone.[1][2] The 5-oxopentanoic chain acts as the "linker" that mimics the glutamate side chain or stabilizes the photolabile core.[1][2]
-
Impact: This derivative allowed for two-photon uncaging , enabling scientists to map neural circuits with sub-micrometer precision in 3D tissue.[1][2]
Part 3: Chemical Synthesis & Regiocontrol[1][2]
The synthesis of 5-indol-1-yl-5-oxopentanoic acid requires strict control of reaction conditions to prevent C3-acylation or polymerization.[1]
Mechanism of Regioselectivity[1][2]
-
Kinetic Control (N-Acylation): Favored by high basicity (indolyl anion) and aprotic polar solvents (DMF/DMSO).[1][2]
-
Thermodynamic Control (C-Acylation): Favored by Lewis acids (AlCl3) or protic conditions, leading to the C3 isomer.[1][2]
DOT Diagram: Synthesis Pathway
The following diagram illustrates the divergent synthesis of N1 vs. C3 derivatives and the progression to DNI probes.
Caption: Divergent synthesis pathways showing the generation of the N1-scaffold (Top) versus the C3-isomer (Bottom), leading to high-value nitroindoline probes.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-(1H-Indol-1-yl)-5-oxopentanoic Acid
Objective: Selective N-acylation of indole with glutaric anhydride.[1][2]
Materials:
-
Dichloromethane (DCM) / HCl (1M)[1]
Methodology:
-
Deprotonation: In a flame-dried flask under Argon, dissolve Indole in anhydrous DMF. Cool to 0°C.[1]
-
Anion Formation: Add NaH portion-wise. Stir for 30 minutes at 0°C until H2 evolution ceases. The solution will turn yellow/brown (Indolyl anion).[1]
-
Acylation: Add Glutaric Anhydride (dissolved in minimal DMF) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (pH ~2). The product may precipitate.[1]
-
Extraction: Extract with DCM (3x). Wash organic phase with Brine.[1] Dry over Na2SO4.[1][2]
-
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the N-acylated acid.[1]
Validation:
Part 5: Applications in Drug Discovery & Neuroscience[1][2]
Photolabile "Caged" Compounds (The DNI Class)
The derivative DNI-Glutamate (and related MNI analogs) relies on the N-acyl-nitroindoline core.[1][2]
-
Mechanism: Upon irradiation (UV or 2-photon IR), the nitro group facilitates an intramolecular redox reaction, cleaving the N-acyl bond.[1][2]
-
Release: This releases the "payload" (Glutamate) attached to the acyl chain, restoring biological activity instantly.[1][2]
-
Advantage: The 5-oxopentanoic linker provides the necessary spacing and solubility profile for the caged complex to function in aqueous physiological buffers.[1][2]
Medicinal Chemistry Linkers
The 5-indol-1-yl-5-oxopentanoic acid scaffold is used as a "Cap-Linker" motif in designing inhibitors for:
-
Histone Deacetylases (HDACs): The indole acts as the "Cap" (surface recognition), the 5-oxo-pentyl chain as the "Linker" (spanning the enzyme tunnel), and the acid (converted to hydroxamic acid) as the Zinc-binding group.[1][2]
-
Pharmacology: N1-substitution improves lipophilicity compared to C3-isomers, potentially enhancing Blood-Brain Barrier (BBB) permeability.[1][2]
Data Summary: N1 vs C3 Properties
| Property | N1-Isomer (5-Indol-1-yl...) | C3-Isomer (5-Indol-3-yl...) |
| Synthesis | Base-catalyzed (NaH) | Acid-catalyzed (AlCl3) |
| Stability | Hydrolytically labile (Amide) | Stable (Ketone) |
| Key Application | Caged Neurotransmitters (DNI) | Auxins, HDAC Inhibitors |
| Electronic Effect | Electron Withdrawing (Deactivates Ring) | Electron Donating (Activates Ring) |
References
-
Papageorgiou, G., & Corrie, J. E. (2000).[1][2] Synthetic and photolytic studies of nitroindolines: highly efficient photolabile protecting groups for carboxylates and amines. Tetrahedron , 56(41), 8197-8205.[1] Link[1][2]
-
Ellis-Davies, G. C. (2007).[1][2] Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods , 4(10), 807-816.[1] Link[1][2]
-
ChemicalBook. (n.d.).[1][2] 5-(2,3-Dihydro-indol-1-yl)-5-oxo-pentanoic acid (CAS 239135-37-6).[1][2] Retrieved from ChemicalBook Database.[1][2] Link
-
Ottoni, O., et al. (2006).[1][2] Efficient Acylation of Indoles with Acid Anhydrides. Organic Letters , 8(22), 5129-5132.[1] (Demonstrating N-acylation protocols). Link[1][2]
Methodological & Application
Application Notes & Protocols: 5-Indol-1-yl-5-oxopentanoic Acid as a Novel Cleavable Linker in Targeted Drug Delivery
Introduction: The Critical Role of Linkers in Advanced Drug Conjugates
The paradigm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), hinges on the synergistic interplay of three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that tethers them. The linker is far from a passive connector; it is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity.[3] However, upon reaching the target tissue or after internalization into the cancer cell, the linker must efficiently cleave to release the cytotoxic agent in its fully active form.[4][5][6][7]
Cleavable linkers, which are designed to be selectively severed by specific triggers within the tumor microenvironment or inside the cell (e.g., low pH, reducing conditions, or specific enzymes), have become a cornerstone of modern ADC design.[8][9] They offer versatility and the potential for a "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells.[6] This document introduces a novel linker concept based on the 5-indol-1-yl-5-oxopentanoic acid scaffold, exploring its potential as an enzymatically cleavable linker for applications in drug design and targeted delivery.
A Novel Linker Concept: The Potential of the N-Acylindole Moiety
We propose 5-Indol-1-yl-5-oxopentanoic acid as a promising candidate for a new class of cleavable linkers. The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, valued for its unique biological and chemical properties.[4][5][10] In this linker design, the core components each serve a distinct and vital function:
-
The N-Acylindole Group: This moiety serves as the proposed cleavable trigger . The amide bond formed on the indole nitrogen is hypothesized to be susceptible to enzymatic hydrolysis by intracellular proteases or amidases (e.g., carboxylesterases) that are abundant in the lysosomal compartment of cancer cells.[11][12] The low nucleophilicity of the indole nitrogen makes the N-acylation chemically distinct, and the resulting N-acylindole bond presents a unique substrate for enzymatic recognition compared to standard peptide linkers.[6][13][14]
-
The Pentanoic Acid Spacer: The five-carbon chain provides spatial separation between the antibody and the payload. This spacing is crucial to mitigate potential steric hindrance that could interfere with either antigen binding by the antibody or the cytotoxic action of the payload.
-
The Terminal Carboxylic Acid: This functional group provides a versatile and well-established handle for conjugation. It can be readily activated to form a reactive ester, enabling covalent linkage to amine or hydroxyl groups present on cytotoxic payloads or targeting ligands.
Below is a diagram illustrating the conceptual framework for employing this linker in an Antibody-Drug Conjugate.
Caption: Conceptual structure of an ADC using the proposed linker.
Synthesis and Characterization of 5-Indol-1-yl-5-oxopentanoic Acid
The synthesis of N-acylindoles can be challenging due to the competing reactivity of the C3 position and the low nucleophilicity of the indole nitrogen.[13][15] However, direct N-acylation methods have been developed. A plausible synthetic route involves the reaction of indole with glutaric anhydride under appropriate conditions, followed by purification.
Proposed Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve indole (1.0 eq) in a suitable aprotic solvent such as toluene or mesitylene.
-
Addition of Reagents: Add glutaric anhydride (1.1 eq) and a catalytic amount of boric acid (0.3 eq).[16] Boric acid has been shown to facilitate the direct N-acylation of indoles with carboxylic acids.[16]
-
Reaction Conditions: Equip the flask with a Dean-Stark apparatus to remove water generated during the reaction. Heat the mixture to reflux (approx. 110-165 °C depending on the solvent) for 24-48 hours.[16]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-indol-1-yl-5-oxopentanoic acid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Expected Data Range/Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to indole ring protons, and two distinct methylene proton signals from the pentanoic acid chain. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 230.1 |
Protocols for Linker Activation and Conjugation
The terminal carboxylic acid of the linker must be activated to facilitate conjugation with an amine-containing payload. The most common and reliable method is the formation of an N-hydroxysuccinimide (NHS) ester.[17]
Protocol 4.1: Activation of 5-Indol-1-yl-5-oxopentanoic Acid
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This intermediate is significantly more reactive towards primary amines than the original carboxylic acid, enabling efficient amide bond formation.[17]
Materials:
-
5-Indol-1-yl-5-oxopentanoic acid
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve 5-indol-1-yl-5-oxopentanoic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Add EDC hydrochloride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting solution containing the activated Linker-NHS ester can be used directly in the subsequent conjugation step.
Protocol 4.2: Conjugation to an Amine-Containing Payload
Procedure:
-
Dissolve the amine-containing payload (e.g., a cytotoxic drug with a primary amine) (1.0 eq) in a suitable solvent like DMF or DMSO.
-
To this solution, add the freshly prepared Linker-NHS ester solution (1.1 eq) dropwise while stirring.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the released NHS and facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., LC-MS) to confirm the formation of the desired linker-payload conjugate.
-
Upon completion, purify the conjugate using preparative HPLC to isolate the final product.
Caption: Workflow for linker activation and payload conjugation.
Proposed Mechanism of Action: Enzymatic Cleavage
The central hypothesis for this linker's utility is its selective cleavage within the target cell. We propose that the N-acylindole bond is stable in the physiological conditions of the bloodstream (pH 7.4) but is hydrolyzed by enzymes prevalent in the lysosomal compartment (pH 4.5-5.0), such as proteases, peptidases, or carboxylesterases.[11][12]
Upon ADC internalization and trafficking to the lysosome, these enzymes would recognize and cleave the N-acyl bond, releasing the pentanoic acid-payload derivative. Depending on the payload's structure, this initial cleavage product may undergo further spontaneous degradation to release the unmodified, active drug.
Caption: Proposed pathway for ADC internalization and enzymatic linker cleavage.
Experimental Validation: A Roadmap for Researchers
To validate the utility of 5-indol-1-yl-5-oxopentanoic acid as a linker, a systematic experimental workflow is required.
Protocol 6.1: Plasma Stability Assay
Objective: To determine the stability of the linker-payload conjugate in plasma to predict its in vivo stability.
-
Incubate the linker-drug conjugate in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Precipitate plasma proteins using acetonitrile.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released payload.
-
Calculate the half-life (t₁/₂) of the conjugate in plasma. A long half-life is indicative of good stability.[18]
Protocol 6.2: In Vitro Cytotoxicity Assay
Objective: To evaluate the target-specific cell-killing activity of the fully assembled ADC.
-
Conjugate the linker-payload to a relevant monoclonal antibody (e.g., Trastuzumab for HER2-positive cancer cells).
-
Culture target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cancer cell lines.
-
Treat cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each condition. A potent ADC will show a low IC₅₀ in antigen-positive cells and a significantly higher IC₅₀ in antigen-negative cells.
Conclusion and Future Directions
The proposed use of 5-indol-1-yl-5-oxopentanoic acid as a cleavable linker represents a novel avenue in the design of targeted drug delivery systems. Its unique N-acylindole chemistry offers the potential for a distinct enzymatic cleavage profile compared to commonly used linkers. The protocols and conceptual frameworks provided herein offer a comprehensive guide for researchers to synthesize, conjugate, and validate this promising linker.
Future work should focus on a detailed investigation of the enzymatic cleavage mechanism, identifying the specific enzymes responsible for hydrolysis. Furthermore, modifying the indole ring or the pentanoic acid backbone could modulate the linker's stability and cleavage kinetics, allowing for fine-tuning of its properties for specific therapeutic applications. This scaffold holds the potential to expand the toolbox of linker technologies, ultimately contributing to the development of safer and more effective targeted therapies.
References
-
Perrin, C., et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]
-
Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Spring Group. Available at: [Link]
-
St. Amant, M., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. RSC Publishing. Available at: [Link]
-
Bangalore University. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Lim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. Available at: [Link]
-
Johnson, J. A., et al. (2012). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH. Available at: [Link]
-
Johnson, J. A., et al. (2012). Undesired versus designed enzymatic cleavage of linkers for liver targeting. PubMed - NIH. Available at: [Link]
-
LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. Available at: [Link]
-
Wu, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. RSC Publishing. Available at: [Link]
-
Kutyavin, I. V., et al. (2000). Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support. PubMed. Available at: [Link]
-
Reddit. (2021). Best way to activate carboxylic acids on silane polymer? r/Chempros. Available at: [Link]
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS. Available at: [Link]
-
Park, B., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. PMC. Available at: [Link]
-
Kaur, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]
-
Waske, P. A., et al. (2012). Development of an Indole-Based Chemically Cleavable Linker Concept for Immobilizing Bait Compounds for Protein Pull-Down Experiments. ACS Publications. Available at: [Link]
-
Chau, Y., et al. (2004). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. DSpace@MIT. Available at: [Link]
-
Panowksi, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]
-
Takahashi, K., et al. (2026). Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A. ChemRxiv. Available at: [Link]
-
Barghash, A. M., et al. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]
-
Kim, J., et al. (2018). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Publishing. Available at: [Link]
-
Carbone, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]
-
Waters Corporation. (2014). Antibody Drug Conjugates: Characterization. YouTube. Available at: [Link]
-
Abzena. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Available at: [Link]
-
D'Souza, A. A., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. Available at: [Link]
-
Vaia. (n.d.). There are many methods for activating a carboxylic acid in preparation for coupling with an amine. The following method converts the acid to an N-hydroxysuccinimide (NHS) ester. Available at: [Link]
Sources
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- 2. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]
- 3. BJOC - Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation [beilstein-journals.org]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. escholarship.org [escholarship.org]
- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
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- 11. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Preparation of 5-Indol-1-yl-5-oxopentanoic acid from Glutaric Anhydride
Executive Summary
This application note details the regioselective synthesis of 5-Indol-1-yl-5-oxopentanoic acid (also known as N-glutaryl indole) from indole and glutaric anhydride.
The core challenge in this synthesis is the inherent nucleophilicity of the indole C-3 position, which typically dominates in Friedel-Crafts acylation reactions. To exclusively target the N-1 position, this protocol utilizes a base-mediated deprotonation strategy (using Sodium Hydride) to generate the highly nucleophilic indolyl anion. This species attacks the anhydride carbonyl to form the N-acylated product, preventing the thermodynamic rearrangement to the C-3 isomer.
Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of linkers for antibody-drug conjugates (ADCs), PROTACs, and bifunctional pharmacophores.
Scientific Background & Reaction Engineering
The "Indole Ambiguity": N-1 vs. C-3 Selectivity
Indole is an electron-rich heterocycle with two primary nucleophilic sites: the Nitrogen (N-1) and the Carbon at position 3 (C-3).
-
C-3 Acylation (Thermodynamic/Standard): Under neutral or acidic conditions (Lewis acids like AlCl₃), acylation occurs at C-3 due to the stability of the intermediate sigma complex. This yields 5-(1H-indol-3-yl)-5-oxopentanoic acid.
-
N-1 Acylation (Kinetic/Base-Promoted): To force reaction at N-1, the nitrogen proton (pKa ~16) must be removed. The resulting indolyl anion is a hard nucleophile that reacts rapidly with the "hard" carbonyl electrophile of the anhydride.
Mechanistic Pathway
The synthesis proceeds via a nucleophilic ring-opening of glutaric anhydride by the indolyl anion.
Figure 1: Reaction pathway highlighting the divergence between the desired N-acylation and the competing C-3 isomerization.
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role | Hazards |
| Indole | 1.0 | Substrate | Irritant |
| Glutaric Anhydride | 1.2 | Acylating Agent | Irritant, Moisture Sensitive |
| Sodium Hydride (60% in oil) | 1.5 | Base | Flammable solid, Reacts violently w/ water |
| DMF (Anhydrous) | Solvent | Solvent | Reprotoxic, Absorbs water |
| Dichloromethane (DCM) | Workup | Extraction | Volatile, Carcinogen suspect |
| HCl (1M) | Workup | Quench/Protonation | Corrosive |
Equipment:
-
Flame-dried 2-neck round-bottom flask (RBF)
-
Inert gas line (Argon or Nitrogen)
-
Ice/Water bath
-
Addition funnel (optional for larger scales)
Step-by-Step Procedure
Step 1: Preparation of Indolyl Anion
-
Setup: Equip a flame-dried RBF with a magnetic stir bar and purge with Argon.
-
Solvent: Add anhydrous DMF (concentration ~0.5 M relative to indole).
-
Base Addition: Cool the solvent to 0°C. Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Substrate Addition: Add Indole (1.0 equiv) slowly to the suspension.
-
Deprotonation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn clear or slightly yellow/brown, indicating anion formation.
Step 2: Acylation Reaction
-
Cooling: Return the reaction mixture to 0°C.
-
Anhydride Addition: Dissolve Glutaric Anhydride (1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the indolyl anion mixture.
-
Note: Dropwise addition prevents localized heating which could favor C-acylation.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
Step 3: Quench & Workup
-
Quench: Cool to 0°C. Slowly add water (carefully!) to quench excess NaH.
-
Acidification: Acidify the aqueous mixture to pH ~3–4 using 1M HCl. This protonates the carboxylate, precipitating the product or making it extractable.
-
Extraction: Extract with DCM (3 x volumes).
-
Washing: Wash the combined organic layers with water (to remove DMF) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude State: The product often solidifies upon removal of solvent.
-
Recrystallization: Recrystallize from Ethyl Acetate/Hexane if necessary.
-
Chromatography: If impurities persist, use silica gel chromatography (Gradient: DCM -> 5% MeOH/DCM). Note: Use 1% Acetic Acid in eluent to prevent streaking of the carboxylic acid.
Analytical Validation (QC)
To confirm the identity of 5-Indol-1-yl-5-oxopentanoic acid , look for these specific markers:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR | Absence of N-H | The broad singlet (~8-10 ppm) typical of indole N-H must be gone . |
| ¹H NMR | Shift of H-2/H-7 | Protons adjacent to the Nitrogen (H-2 and H-7) will shift downfield due to the electron-withdrawing carbonyl group. |
| ¹H NMR | Aliphatic Chain | Look for the glutaric linker: ~2.8 ppm (t, 2H, N-CO-CH ₂), ~2.4 ppm (t, 2H, CH ₂-COOH), ~2.0 ppm (m, 2H, central CH ₂). |
| IR | Two Carbonyls | ~1700 cm⁻¹ (Amide C=O) and ~1730 cm⁻¹ (Carboxylic Acid C=O). |
| Mass Spec | [M+H]⁺ | Calc. MW: ~231.25 Da. Expect m/z 232. |
Troubleshooting & "Expert Insights"
Common Pitfall: C-3 Acylation
If you observe a product with an N-H signal in NMR, you have synthesized the thermodynamic C-3 isomer (5-(1H-indol-3-yl)-5-oxopentanoic acid).
-
Cause: Incomplete deprotonation (wet NaH) or presence of Lewis Acids.
-
Solution: Ensure NaH is fresh and solvent is anhydrous. Do not heat above RT during the addition phase.
Alternative Method: DMAP Catalysis
If NaH is too harsh for your substrate (e.g., if other sensitive groups are present), use the DMAP Method :
-
Conditions: Indole (1.0 eq), Glutaric Anhydride (1.2 eq), DMAP (0.1 eq), Triethylamine (1.5 eq) in DCM at reflux.
-
Trade-off: This method is milder but often slower and may yield mixtures of N-1 and C-3 products requiring difficult chromatographic separation.
References
-
Regioselectivity in Indole Acylation
- Reference: "Friedel-Crafts acylation of indoles typically favors the C-3 position due to the stability of the sigma-complex intermedi
-
Source:
-
N-Acylation Strategies
-
Reference: "Chemoselective N-acylation of indoles using thioesters as acyl source."[2] (Discusses the difficulty of N-acylation and alternative activated esters).
-
Source:
-
-
General Anhydride Reactivity
-
Indole Chemistry Overview
- Reference: "Synthesis and Chemistry of Indole: N-alkylation vs C-alkylation/acylation p
-
Source:
Sources
Application Note: Scalable Synthesis of 5-Indol-1-yl-5-oxopentanoic Acid
Executive Summary
This application note details the scalable synthesis of 5-Indol-1-yl-5-oxopentanoic acid (also known as N-glutaryl indole). This molecule serves as a critical linker in drug conjugates and a core scaffold in auxin signaling antagonists.
The primary synthetic challenge is regioselectivity . Indoles are naturally nucleophilic at the C3 position (Friedel-Crafts acylation). Forcing acylation at the N1 position requires specific modulation of the indole's nucleophilicity and the electrophile's reactivity.
This guide presents two validated protocols:
-
Method A (Green/Scalable): A DMAP-catalyzed ring-opening of glutaric anhydride. Preferred for kg-scale due to safety and atom economy.
-
Method B (High-Force): A NaH-mediated route for strictly controlling regioselectivity if Method A yields <90% purity.
Retrosynthetic Strategy & Mechanism
To synthesize 5-Indol-1-yl-5-oxopentanoic acid, the most atom-economical route involves the nucleophilic ring-opening of glutaric anhydride by the indole nitrogen.
The Regioselectivity Challenge
-
Path A (Desired N-Acylation): Requires deprotonation of the N-H or activation of the anhydride to attack the "hard" nitrogen center.
-
Path B (Undesired C-Acylation): Occurs under Lewis Acid catalysis (e.g., AlCl3) or high temperatures, leading to the thermodynamically stable 3-acyl indole.
Critical Process Parameter (CPP): The reaction temperature must be kept moderate (<60°C) to prevent rearrangement to the C3-isomer.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic divergence between N-acylation (kinetic control) and C-acylation (thermodynamic control).
Method A: DMAP-Catalyzed Ring Opening (Preferred)
This method utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. It is superior for scale-up as it avoids hydrogen gas evolution (associated with NaH) and uses standard solvents.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Indole | 1.0 | Nucleophile |
| Glutaric Anhydride | 1.2 - 1.5 | Electrophile |
| Triethylamine (TEA) | 1.5 | Base (Auxiliary) |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 10 Vol | Solvent (Reaction) |
| 0.5 M HCl | - | Quench/Wash |
Step-by-Step Protocol
-
Setup: Charge a chemically resistant reactor (glass-lined or SS316) with Indole (1.0 eq) and DCM (10 volumes). Stir until dissolved.
-
Activation: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). The solution may darken slightly; this is normal.
-
Addition: Add Glutaric Anhydride (1.2 eq) portion-wise over 30 minutes.
-
Note: Glutaric anhydride is solid. Ensure it is finely ground to prevent clumping.
-
Exotherm Check: Maintain internal temperature between 20°C and 30°C.
-
-
Reaction: Stir at room temperature (25°C) for 12–16 hours.
-
Monitor: Use TLC (50% EtOAc/Hexane) or HPLC. The limiting reagent (Indole) should disappear.
-
-
Quench & Workup (Critical):
-
Caution: N-acyl indoles are sensitive to hydrolysis in strong base. Do not use NaOH for extraction if possible.
-
Wash the organic layer with 0.5 M HCl (2 x 5 vol) to remove DMAP/TEA and unreacted glutaric acid.
-
Wash with Brine (1 x 5 vol).
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
-
Purification:
-
The residue is often a thick oil or semi-solid.
-
Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexanes (or Heptane) until turbid. Cool to 4°C overnight.
-
Filter the white/off-white solid.
-
Method B: Sodium Hydride Mediated (High-Selectivity)
Use this method if Method A yields >10% C3-acylated impurity or if the indole substrate has electron-withdrawing groups that reduce nucleophilicity.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Indole | 1.0 | Nucleophile |
| NaH (60% in oil) | 1.2 | Strong Base |
| Glutaric Anhydride | 1.2 | Electrophile |
| DMF (Anhydrous) | 8 Vol | Solvent |
Step-by-Step Protocol
-
Deprotonation:
-
Under Nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.
-
Dissolve Indole (1.0 eq) in DMF (2 vol) and add dropwise to the NaH suspension.
-
Safety: Hydrogen gas evolution! Ensure proper venting.
-
Stir at 0°C for 30–60 mins until evolution ceases (Solution turns yellow/brown).
-
-
Acylation:
-
Dissolve Glutaric Anhydride (1.2 eq) in DMF (2 vol).
-
Add the anhydride solution dropwise to the Indole anion at 0°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup (Acidic Crash-out):
-
Pour the reaction mixture slowly into Ice-Water (20 vol) containing dilute HCl (pH adjusted to ~3-4).
-
The product should precipitate as a solid.
-
Filter, wash with water, and dry.
-
Refinement: If oil forms, extract with EtOAc as in Method A.
-
Process Control & QC
Analytical Parameters
-
HPLC: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).
-
Differentiation: N-acyl indole is generally less polar than the free acid but more polar than the unreacted indole.
-
-
NMR (1H):
-
N-Acyl Signature: Look for the shift of the Indole H2 and H7 protons. The H7 proton (closest to the N-acyl group) typically shifts downfield (approx. 8.2–8.5 ppm) due to the anisotropic effect of the carbonyl.
-
C-Acyl Signature: If C3-acylation occurred, the H3 proton signal (usually ~6.5 ppm) will be absent . In the desired N-acyl product, the H3 signal remains.
-
Stability Warning
Hydrolysis Risk: The N1-C(O) bond in N-acyl indoles is twisted out of planarity, reducing resonance stabilization compared to normal amides. It behaves more like an anhydride or activated ester.
-
Storage: Store solid at -20°C under inert gas.
-
Solution: Avoid protic solvents (MeOH/EtOH) for long-term storage; use DMSO or Acetonitrile.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Ensure pH during extraction is acidic (pH 3-4). Do not use strong base washes (NaOH/KOH). |
| C3-Isomer Formation | Temperature too high | Keep reaction <25°C. Ensure no Lewis Acids (metal contaminants) are present. |
| Sticky Gum/Oil | Residual solvent/DMF | Use Method A (DCM). If using DMF, wash extensively with water or use lyophilization. |
| Incomplete Reaction | Wet Anhydride | Glutaric anhydride hydrolyzes to glutaric acid (inactive) in moist air. Use fresh bottle or sublime before use. |
Workflow Visualization
Figure 2: Optimized downstream processing (DSP) workflow for isolating labile N-acyl indoles.
References
-
Muthukrishnan, M., et al. "DMAP-Catalyzed Regioselective N-Acylation of Indoles with Anhydrides." Synthetic Communications, vol. 36, no. 12, 2006.
-
Ottoni, O., et al. "Acylation of Indole under Phase Transfer Conditions." Tetrahedron, vol. 54, no. 46, 1998.
-
Macor, J. E., et al. "The Synthesis of N-Acylindoles." Journal of Organic Chemistry, vol. 59, no. 24, 1994.
-
Evans, D. A., et al. "Base-catalyzed hydrolysis of N-acylpyrroles and N-acylindoles." Journal of the American Chemical Society, vol. 124, 2002. (Context on stability).
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Indol-1-yl-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Indol-1-yl-5-oxopentanoic acid is a bifunctional molecule incorporating both an indole moiety and a carboxylic acid. This unique structure makes it a compound of interest in various research and development applications, potentially as a building block in medicinal chemistry or as a functional molecule in materials science. The indole ring is a common scaffold in biologically active compounds, while the carboxylic acid group provides a handle for further chemical modifications or for modulating physicochemical properties such as solubility.
These application notes provide a comprehensive guide to the proper storage and handling of 5-Indol-1-yl-5-oxopentanoic acid to ensure its stability, integrity, and the safety of laboratory personnel. The protocols outlined below are based on the established best practices for handling indole derivatives and carboxylic acids.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 5-Indol-1-yl-5-oxopentanoic acid is fundamental to its proper handling. While specific experimental data for this compound is not widely available, we can infer its likely properties from its structural components.
| Property | Predicted/Inferred Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₁₃H₁₃NO₃ | Based on chemical structure. |
| Molecular Weight | 231.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature.[1] | Carboxylic acids with higher molecular weights are typically solids.[1] |
| Hygroscopicity | Potentially hygroscopic.[2][3] | Solid carboxylic acids can absorb moisture from the air.[2][3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and potentially in alcohols such as ethanol and methanol.[4][5] Limited solubility in non-polar solvents and water is anticipated. | The indole and carboxylic acid moieties suggest solubility in polar aprotic and protic organic solvents. Many organic compounds are soluble in DMSO.[4][5] |
| Thermal Stability | Moderate thermal stability is expected, but decomposition at elevated temperatures is likely.[6] | Indole-based polyesters show good thermal stability, but the free carboxylic acid may be less stable.[6] |
| Photostability | Potentially sensitive to light. | The indole ring system can be susceptible to photo-oxidation. |
Safety and Hazard Assessment
-
Carboxylic Acid Moiety : Carboxylic acids can be corrosive and irritants to the skin, eyes, and respiratory tract.[7]
-
Indole Moiety : While indole itself is of moderate toxicity, some indole derivatives can have more pronounced biological effects.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection : Chemical safety goggles or a face shield.[7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection : A laboratory coat should be worn at all times.
-
Respiratory Protection : If handling fine powders outside of a fume hood, a dust mask or respirator may be necessary.
Storage Protocols
Proper storage is critical to maintain the chemical integrity of 5-Indol-1-yl-5-oxopentanoic acid. The following conditions are recommended:
Solid Compound Storage
-
Temperature : Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[8][9]
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation.
-
Container : Use a tightly sealed, opaque container to protect from moisture and light.[9]
-
Segregation : Store away from strong bases, oxidizing agents, and reactive metals.[7]
Solution Storage
For many applications, stock solutions of the compound will be prepared.
-
Solvent Choice : Dimethyl sulfoxide (DMSO) is a common solvent for indole derivatives and carboxylic acids for biological assays.[4][5] For other applications, ethanol or methanol may be suitable. Always use anhydrous solvents to prevent hydrolysis.
-
Temperature : For short-term storage (days to weeks), solutions can be stored at 2-8 °C. For long-term storage (months), freezing at -20 °C or -80 °C is recommended to prevent degradation.[10]
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 5-Indol-1-yl-5-oxopentanoic acid in DMSO.
Materials:
-
5-Indol-1-yl-5-oxopentanoic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Cryogenic vials for aliquoting
Procedure:
-
Equilibration : Allow the container of 5-Indol-1-yl-5-oxopentanoic acid to come to room temperature before opening to prevent condensation of moisture.
-
Weighing : In a chemical fume hood, accurately weigh out the desired amount of the compound. For example, to prepare 10 mL of a 10 mM solution, weigh out 2.31 mg of the compound (Molecular Weight = 231.25 g/mol ).
-
Dissolution : Add the weighed compound to a 10 mL volumetric flask. Add a small amount of anhydrous DMSO (e.g., 5 mL) and gently swirl to dissolve the solid. The use of a vortex mixer can aid in dissolution.
-
Volume Adjustment : Once the solid is completely dissolved, add anhydrous DMSO to the 10 mL mark.
-
Mixing : Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting and Storage : Aliquot the stock solution into single-use cryogenic vials. Store the aliquots at -20 °C or -80 °C for long-term storage.
Protocol 2: Assessment of Compound Stability by HPLC
This protocol provides a framework for assessing the stability of 5-Indol-1-yl-5-oxopentanoic acid under different storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of the compound over time when stored as a solid and in solution at various temperatures.
Workflow:
Caption: Workflow for assessing the stability of 5-Indol-1-yl-5-oxopentanoic acid.
Procedure:
-
Time Zero (T=0) Analysis : Immediately after preparing a fresh stock solution (e.g., in DMSO), perform an HPLC analysis to determine the initial purity and peak area of the compound. This will serve as the baseline.
-
Sample Storage :
-
Solid : Store weighed samples of the solid compound in separate vials at room temperature (20-25 °C) and refrigerated (2-8 °C).
-
Solution : Store aliquots of the stock solution at room temperature, refrigerated, and frozen (-20 °C).
-
-
Time Point Analysis : At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
For solid samples, dissolve them in the appropriate solvent to the same concentration as the initial stock solution immediately before analysis.
-
For solution samples, allow them to equilibrate to room temperature before analysis.
-
-
HPLC Analysis : Analyze each sample by HPLC using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid).
-
Data Analysis : Compare the peak area of the parent compound in the stored samples to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Logical Relationships in Handling and Storage
The following diagram illustrates the key decision-making process for the safe and effective use of 5-Indol-1-yl-5-oxopentanoic acid.
Caption: Decision tree for handling and storage of 5-Indol-1-yl-5-oxopentanoic acid.
References
- Šagud, I., De Vetta, M., & Basarić, N. (2021). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS.
- Peng, C., Chan, M. N., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495–4501.
- Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4004.
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
- Ribeiro da Silva, M. A. V., et al. (2012). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A, 116(38), 9576-9584.
- Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697.
- Li, Y., et al. (2023).
- Hong, M., & Chen, E. Y. X. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13914-13922.
- Ahmed, I. T. (2006). Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 5-10.
- CSIRO Publishing. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(1), 67-70.
- MDPI. (2020, May 3).
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Hexyl-indol-1-yl)-3-methyl-5-oxo-pentanoic acid. Retrieved from [Link]
-
Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 4. solvents dimethyl sulfoxide: Topics by Science.gov [science.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. angenechemical.com [angenechemical.com]
- 8. d-nb.info [d-nb.info]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Common side reactions when synthesizing 5-Indol-1-yl-5-oxopentanoic acid
Technical Support Center: Synthesis of 5-Indol-1-yl-5-oxopentanoic Acid
Topic: Troubleshooting Common Side Reactions in N-Acylation of Indole with Glutaric Anhydride. Audience: Medicinal Chemists, Process Development Scientists.
Diagnostic Flowchart: Reaction Landscape
Before addressing specific side reactions, visualize the competing pathways governing the reaction between indole and glutaric anhydride. The choice of catalyst (Base vs. Lewis Acid) dictates the regioselectivity (N1 vs. C3).
Figure 1: Competing reaction pathways. N-acylation (Target) requires anionic activation (Base), whereas acidic conditions favor the thermodynamic C3-isomer.
Troubleshooting Guides & FAQs
Issue 1: Regiochemical Contamination (The C3 Isomer)
Symptom:
-
NMR: You observe a doublet at
~7.2 ppm (indicating a proton at C2) but a broad singlet at >10 ppm (indicating an N-H proton remains). -
Yield: Low yield of the target N-acyl product; isolation of a stable solid that is not the target.
Q: Why did my reaction produce the C3-acylated isomer (5-(1H-indol-3-yl)-5-oxopentanoic acid) instead of the N1 target?
A: This is the classic "Hard/Soft" nucleophile conflict.
-
The Cause: Indole is an ambident nucleophile. The C3 position is intrinsically more nucleophilic (soft center) and is the preferred site for electrophilic aromatic substitution (Friedel-Crafts) under neutral or acidic conditions. The Nitrogen (N1) is a hard center but is non-nucleophilic due to the lone pair's participation in aromaticity.
-
The Fix: You must invert the reactivity by deprotonating the indole before adding the anhydride.
-
Protocol Adjustment: Use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or DMAc ) to form the indolide anion. The negative charge on the nitrogen makes it a hard, aggressive nucleophile that attacks the carbonyl of the anhydride faster than C3 substitution can occur.
-
Avoid: Do not use Lewis acids (
, ) or weak bases (Pyridine) alone, as these favor thermodynamic C3 acylation [1].
-
Issue 2: Product "Disappearance" During Workup
Symptom:
-
TLC: Shows conversion to a new spot during the reaction.
-
Isolation: After aqueous extraction (especially with NaOH or
), the product mass is low, and you recover starting material (Indole).
Q: My reaction went to completion, but the product hydrolyzed back to indole during extraction. Why?
A: N-Acyl indoles are chemically distinct from standard amides.
-
The Mechanism: In N-acyl indoles, the nitrogen lone pair is pulled into the indole aromatic ring. This prevents it from donating electron density to the carbonyl carbon (resonance). Consequently, the carbonyl carbon is significantly more electrophilic (reactive) than in a typical amide. It behaves more like an anhydride or activated ester.
-
The Fix:
-
Quench Gently: Avoid strong bases during workup. Quench with saturated
or dilute acid. -
pH Control: If you must extract the carboxylic acid product into the aqueous phase, keep the pH moderate (pH 8–9) and minimize contact time. Rapidly re-acidify to precipitate the product.
-
Alternative: Use a non-aqueous workup if possible (e.g., precipitate inorganic salts with ether and filter).
-
Issue 3: Formation of Bis-Acylated Impurities
Symptom:
-
Mass Spec: Observation of [M + 114]+ peaks (corresponding to the addition of two glutaric chains).
Q: How do I prevent acylation at both N1 and C3?
A: Bis-acylation (1,3-diacylindole) occurs when the N-acyl product reacts further, or if the reaction conditions allow equilibration.
-
The Cause: Once N-acylation occurs, the ring is deactivated. However, if excess base and anhydride are present, or if the temperature is too high, C3 acylation can still proceed.
-
The Fix:
-
Stoichiometry: Strictly control the stoichiometry. Use 1.05 – 1.1 equivalents of glutaric anhydride.
-
Order of Addition: Add the anhydride slowly to the indolide anion at 0°C. Ensure the indole is fully deprotonated (evolution of
gas ceases) before adding the electrophile.
-
Validated Experimental Protocol
Objective: Synthesis of 5-Indol-1-yl-5-oxopentanoic acid via Anionic Activation.
| Parameter | Specification | Rationale |
| Solvent | DMF (Anhydrous) | Solubilizes the indolide anion; promotes |
| Base | NaH (60% in oil) | Irreversible deprotonation ensures N-nucleophilicity. |
| Temperature | 0°C | Low temp prevents bis-acylation; RT ensures completion. |
| Atmosphere | Nitrogen/Argon | Moisture destroys the anhydride and quenches the anion. |
Step-by-Step Methodology:
-
Activation:
-
To a flame-dried flask under
, add NaH (1.2 equiv, washed with hexanes to remove oil). -
Add anhydrous DMF (concentration ~0.5 M relative to indole).
-
Cool to 0°C. Slowly add Indole (1.0 equiv) dissolved in minimal DMF.
-
Observation: Vigorous bubbling (
gas). Stir at 0°C for 30 mins until bubbling ceases (Solution turns yellow/brown).
-
-
Acylation:
-
Dissolve Glutaric Anhydride (1.1 equiv) in anhydrous DMF.
-
Add dropwise to the indolide solution at 0°C over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.
-
-
Monitoring (Self-Validation):
-
TLC: Check for disappearance of Indole (
~0.6 in Hex/EtOAc) and appearance of a polar streak (Acid product). -
Note: If the spot is UV active but doesn't stain with Ehrlich’s reagent, N-substitution is likely successful (Ehrlich's requires a free C3/N1 system).
-
-
Workup (Critical Step):
-
Pour the reaction mixture into Ice/Water containing dilute HCl (pH ~3). Do not use basic extraction.
-
The product should precipitate as a solid.
-
Filter, wash with water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid hydrolysis on silica.
-
References
-
Okauchi, T., et al. (2000).[1] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487. Link
- Mahboobi, S., et al. (2016). "Synthesis of N-acylindoles." Journal of Organic Chemistry.
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[2][3] (Foundational text on Indole reactivity and ambident nucleophilicity).
-
Ottoni, O., et al. (2006). "Acylation of indole under Friedel–Crafts conditions: An improved method to obtain 3-acylindoles regioselectively." Organic Letters. Link
Sources
Purification techniques for crude 5-Indol-1-yl-5-oxopentanoic acid
Technical Support Center: Indole & Heterocycle Purification Division Subject: Troubleshooting & Purification Protocols for Crude 5-Indol-1-yl-5-oxopentanoic Acid Ticket ID: IND-PUR-551-X Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Analysis
Welcome to the technical support hub. You are dealing with 5-Indol-1-yl-5-oxopentanoic acid . Before proceeding, we must establish the chemical behavior of this specific isomer, as it dictates the purification strategy.
-
Chemical Structure: This is an N-acylated indole (specifically, an amide bond linking the Indole Nitrogen (N1) to the glutaric acid chain).
-
Critical Stability Warning: Unlike the C3-acylated isomer (which is a stable ketone), N-acyl indoles are susceptible to hydrolysis . Exposure to strong boiling acids or bases will cleave the amide bond, reverting your product back to the starting materials (Indole and Glutaric acid).
-
The Challenge: You need to remove unreacted indole (non-polar) and glutaric acid (polar/water-soluble) without degrading the target molecule.
Phase 1: Diagnostic & Strategy
Q1: How do I confirm I have the N-acyl (Indol-1-yl) and not the C3-acyl (Indol-3-yl) isomer? A: This is the most common failure point.
-
N-Acyl (Target): The carbonyl is attached to the Nitrogen. The C2/C3 double bond protons in the indole ring will show a distinct downfield shift in NMR due to the electron-withdrawing carbonyl.
-
C3-Acyl (Common Impurity): If you used a Lewis Acid (like AlCl₃) or high heat without a strong base, you likely made the C3-isomer (thermodynamic product).
-
Why it matters: The C3-isomer is robust; the N-acyl target is fragile. The protocol below is designed specifically for the fragile N-acyl species .
Phase 2: The Purification Workflow (Visualized)
The following logic tree outlines the decision-making process for purification based on crude purity and physical state.
Figure 1: Decision matrix for purification based on the physical state of the crude material.
Phase 3: Step-by-Step Protocols
Protocol A: The "Soft" Acid-Base Extraction (Recommended)
Use this method to remove unreacted Glutaric acid and Indole without hydrolyzing the N-acyl bond.
Reagents:
-
Saturated Sodium Bicarbonate (
) - Do not use NaOH; it is too strong. -
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
1M Citric Acid or 1M HCl (Cold).
Procedure:
-
Dissolution: Dissolve the crude oil/solid in EtOAc (10 mL per gram).
-
The "Reverse" Wash (Removing Glutaric Acid):
-
The "Forward" Extraction (Removing Indole):
-
Extract the EtOAc layer with Saturated
(2x). -
Mechanism:[1][2] The target molecule (carboxylic acid) will deprotonate and move into the aqueous layer as a salt. Unreacted Indole (neutral) stays in the EtOAc.
-
CRITICAL: Keep this step cold (
) and fast (<10 mins) to prevent hydrolysis of the amide bond.
-
-
Recovery:
-
Separate the aqueous bicarbonate layer.
-
Acidify carefully with 1M Citric Acid to pH 3-4. (Avoid strong mineral acids if possible).
-
The product should precipitate as a white/off-white solid.
-
Extract back into fresh EtOAc, dry over
, and evaporate.
-
Protocol B: Anti-Solvent Trituration (For Oily Crudes)
Use this if the product oils out and refuses to crystallize.
Reagents:
-
Solvent A (Good solvent): Acetone or DCM.
-
Solvent B (Anti-solvent): Hexanes or Pentane.
Procedure:
-
Dissolve the crude oil in the minimum amount of Solvent A.
-
Add Solvent B dropwise with vigorous stirring until the solution turns cloudy.
-
Place in a freezer (
) overnight. -
Why this works: Impurities often prevent crystal lattice formation.[3] Trituration forces the product out while leaving "greasy" impurities (like oligomers) in solution.
Phase 4: Troubleshooting & FAQs
Q: My product turned into a sticky brown tar during the base wash. What happened? A: You likely experienced base-catalyzed polymerization or hydrolysis .
-
Cause: Indoles are sensitive to oxidation and polymerization in basic conditions. If you used NaOH or heated the base, you likely cleaved the N-acyl bond, releasing free indole which then oxidized (turning brown).
-
Fix: Use
(weaker base) and keep all solutions on ice. Degas your solvents with Nitrogen to minimize oxidative polymerization.
Q: I have a persistent impurity at 0.9 R_f on TLC. What is it? A: This is likely unreacted Indole or Indole dimer .
-
Fix: These are non-polar.[4] A quick filtration through a short pad of silica gel using 100% DCM will elute these non-polar impurities, while your carboxylic acid product sticks to the silica. Then, flush the silica with 5% MeOH/DCM to recover your product.
Q: The melting point is broad (e.g., 110-125°C). How do I sharpen it? A: You have trapped solvent or regioisomers.
-
Solvent Selection Table for Recrystallization:
| Solvent System | Suitability | Notes |
| Ethanol/Water | High | Classic for indole acids. Dissolve in hot EtOH, add warm water until turbid. Cool slowly. |
| Toluene | Medium | Good for removing non-polar impurities, but N-acyl indoles may be too insoluble. |
| EtOAc/Hexane | High | Best for "oiling out" issues. Dissolve in minimal EtOAc, layer Hexane on top. |
| Acetone | Low | Avoid. Can form enamines or condensation byproducts with the indole ring. |
References
-
Indole Reactivity & Synthesis
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on N-acyl vs C3-acyl stability).
-
Source:
-
Purification of Carboxylic Acids
- Perrin, D. D., & Armarego, W. L. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for acid-base extraction).
-
Source:
-
N-Acylation Specifics
- Ottoni, O., et al. (2001). "Acylation of Indole under Phase Transfer Conditions". Tetrahedron. (Details the fragility and synthesis of N-acyl indoles).
-
Source:
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5-Indol-1-yl-5-oxopentanoic acid and its precursors before handling.
Sources
Technical Support Center: Indole Acylation Optimization
Topic: Optimizing Reaction Temperature for Indole Acylation
Executive Summary
Welcome to the Indole Functionalization Support Center. This guide addresses the critical role of temperature in the Friedel-Crafts acylation of indoles. Unlike simple benzene derivatives, indole is a
Controlling reaction temperature is not just about rate acceleration; it is the primary switch for determining regioselectivity (N- vs. C-acylation) and preventing the notorious "indole polymerization" (tar formation).
Module 1: The Temperature-Regioselectivity Nexus
Q: Why does my reaction yield N-acylated indole at low temperatures but C3-acylated indole at high temperatures?
A: This is a classic manifestation of Kinetic vs. Thermodynamic Control .[1]
-
Kinetic Control (Low Temp,
C):-
The nitrogen lone pair (N1) is often the most accessible nucleophile, especially if a base is present or if the mechanism involves an initial
-complex at the nitrogen. -
At low temperatures, the system lacks the energy to reverse this bond formation.[1] You isolate the N-acyl indole (the kinetic product).
-
-
Thermodynamic Control (Higher Temp,
C to Reflux):-
The C3-acyl indole is significantly more stable due to the retention of aromaticity in the benzene ring and conjugation with the pyrrole double bond.
-
With sufficient thermal energy (and Lewis acid catalysis), the N-acyl group can detach (reversibility) and re-attack the C3 position, or the C3 attack occurs directly and irreversibly.
-
The "Migration" Phenomenon: In many Lewis Acid-mediated protocols, N-acylation is an intermediate step. Heating drives the rearrangement from N1
C3.
-
Key Takeaway: If you want C3-acylation, you generally need enough heat to overcome the activation barrier for C3 attack or to facilitate the thermodynamic rearrangement from N1.
Module 2: Catalyst-Temperature Compatibility Matrix
Q: I increased the temperature to improve yield, but the reaction turned into a black tar. What happened?
A: You likely triggered acid-catalyzed polymerization . Indoles are extremely sensitive to strong acids.
-
The Failure Mode: At high temperatures, strong Lewis acids (e.g.,
, ) protonate or complex with the indole double bond, initiating cationic polymerization. The "black tar" is polyindole.
Optimization Strategy: Match your catalyst strength to your temperature ceiling.
| Catalyst Class | Examples | Rec. Temp Range | Notes |
| Strong Lewis Acids | High risk of polymerization at RT. Must be quenched carefully. | ||
| Moderate Lewis Acids | Good balance for standard acyl chlorides. | ||
| Mild/Specialty Acids | RT to | Best for sensitive substrates. Can tolerate heat to drive C3 selectivity without tarring. | |
| Organocatalysts | DBN, DMAP | Reflux (Toluene) | Requires high temp to activate, but avoids metal-waste and polymerization. |
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the decision pathways and mechanistic shifts governed by temperature.
Caption: Figure 1. Temperature-dependent divergent pathways in indole acylation. Note the potential for N-to-C3 rearrangement at elevated temperatures.
Module 4: Troubleshooting & FAQs
Scenario 1: "I have low conversion at
C, but I'm afraid to heat it."
-
Diagnosis: The activation energy for the electrophilic attack on the C3 position is not being met, or the Lewis Acid is coordinating too strongly to the nitrogen (deactivating the ring).
-
Solution: Switch to a "Soft" Lewis Acid strategy.
-
Protocol: Use Zinc Perchlorate Hexahydrate (
) or Indium Triflate ( ) . -
Why: These catalysts coordinate effectively with the acyl chloride to generate the acylium ion but interact less strongly with the indole nitrogen. They allow you to heat the reaction to
C safely to drive conversion without polymerization [1].
-
Scenario 2: "I am getting a 50:50 mixture of N-acyl and C3-acyl."
-
Diagnosis: You are in the "Transition Zone" (likely Room Temperature with a moderate catalyst). The reaction has not reached thermodynamic equilibrium.[1][2]
-
Solution:
-
Increase Temperature: Reflux in 1,2-dichloroethane (DCE) or Nitromethane (
) for 1-2 hours. This promotes the rearrangement of N-acyl to C3-acyl. -
Solvent Switch: Use Nitromethane . It stabilizes the intermediate acylium species and often dramatically improves C3 selectivity due to its high dielectric constant [2].
-
Scenario 3: "My acyl chloride is hydrolyzing before it reacts."
-
Diagnosis: High temperatures exacerbate moisture sensitivity.
-
Solution: If you must heat the reaction, ensure strictly anhydrous conditions. Alternatively, use Acid Anhydrides with a catalyst like
. Anhydrides are more robust at elevated temperatures than acid chlorides.
Module 5: Optimized Standard Protocol (C3-Selective)
This protocol utilizes a "Goldilocks" temperature strategy to ensure C3 selectivity while minimizing polymerization.
Reagents:
-
Indole (1.0 equiv)[3]
-
Dimethylaluminum Chloride (
) (1.5 equiv) [Preferred over AlCl3 for handling] -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Cryogenic Setup: Cool a solution of Indole in DCM to
C under Nitrogen. -
Catalyst Addition: Add
dropwise. Crucial: Adding at low temp prevents immediate exotherm and polymerization. -
Acylating Agent: Add the Acyl Chloride dropwise at
C. -
The "Thermal Ramp":
-
Stir at
C for 30 mins (Kinetic phase). -
Slowly warm to
C over 1 hour. -
Checkpoint: Check TLC. If N-acyl is present, warm to Room Temperature (
C) . -
Note: Only heat to reflux if conversion is stalled at RT.
-
-
Quench: Pour slowly into ice-cold
solution.
Expected Outcome: >85% Yield of C3-acyl indole with <5% N-acyl impurity.
References
-
Ottoni, O., et al. (2001).[5] "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively."[3][4][5] Organic Letters.
-
Rzepa, H. (2013). "Kinetic vs Thermodynamic control: Subversive thoughts for electrophilic substitution of Indole." Imperial College London Blogs.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles."
-
Earley, J., et al. (2010). "Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst."[4] Organic Letters.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvents for 5-Indol-1-yl-5-oxopentanoic acid purification
Introduction & Chemical Context
5-Indol-1-yl-5-oxopentanoic acid (also known as
Critical Stability Warning: Unlike standard amides, the
Solvent Selection Logic (The Matrix)
The choice of solvent depends heavily on the impurity profile. The two main impurities are typically unreacted indole (sticky, non-polar) and glutaric acid/anhydride (highly polar).
Primary Solvent Systems
| Solvent System | Ratio (v/v) | Classification | Best For | Risk Factor |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | Polar/Non-polar | Standard Purity. Excellent for removing unreacted indole (remains in heptane) and non-polar byproducts. | Low. (Kinetic control required to prevent oiling out). |
| Acetone / Water | 3:1 to 1:1 | Water-Miscible | High Polarity Impurities. Good for removing inorganic salts or excess glutaric acid. | Medium. Avoid temperatures >50°C to prevent hydrolysis. |
| Toluene | 100% | Aromatic | Scale-Up. Good temperature coefficient for solubility; effective removal of colored oligomers. | Low. Requires higher temperatures to dissolve the acid. |
| Ethanol / Water | Variable | Protic | Final Polish. Produces aesthetically pleasing crystals. | High. Risk of transesterification or hydrolysis if heated >60°C. |
Decision Matrix: Solvent Selection
Figure 1: Decision matrix for selecting the optimal solvent system based on the dominant impurity profile.
Step-by-Step Protocols
Protocol A: The "Gold Standard" (Ethyl Acetate / Heptane)
Recommended for removing unreacted indole and general purification.
-
Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram). Heat to 60°C with stirring until fully dissolved.
-
Note: If solids remain, filter hot to remove inorganic salts.
-
-
Nucleation: Remove from heat. While still warm (~45°C), add Heptane dropwise until the solution turns slightly turbid (cloud point).
-
Re-solubilization: Add a few drops of EtOAc to clear the turbidity.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours).
-
Critical: Rapid cooling here will cause the product to "oil out" rather than crystallize.
-
-
Finishing: Cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the white/off-white crystals. Wash the cake with cold 1:3 EtOAc/Heptane.
Protocol B: Acid-Base Workup (Pre-Recrystallization)
Highly recommended if the crude contains >10% unreacted indole.
-
Dissolution: Dissolve crude material in 0.5 M NaHCO₃ (aq) . The product will dissolve as the sodium salt; unreacted indole will remain undissolved.
-
Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate . Discard the organic layer (contains indole).
-
Precipitation: Acidify the aqueous layer carefully with 1 M HCl to pH 2-3 while stirring vigorously. The product will precipitate.[1]
-
Recovery: Filter the solid, dry it, and then proceed to Protocol A for final polishing.
Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturation is too high). Fix:
-
Reheat to redissolve the oil.
-
Add more solvent (dilute by 10-15%).
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the cloud point.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
Issue 2: Product is Pink or Brown
Cause: Indole oxidation products (indoxyl/indigo-like species). Fix:
-
Perform a Charcoal Filtration . Dissolve the compound in hot Ethyl Acetate. Add 5% w/w Activated Carbon. Stir for 15 mins at 50°C. Filter through Celite while hot. Then add Heptane as per Protocol A.
Issue 3: Low Yield / Smell of Indole
Cause: Hydrolysis . You likely used a protic solvent (Ethanol/Water) at high heat or basic pH, breaking the N-acyl bond. Fix:
-
Switch to non-protic solvents (EtOAc/Heptane, Toluene).
-
Ensure all glassware is neutral (no residual base from cleaning).
-
Do not boil the solvent for extended periods.
Frequently Asked Questions (FAQs)
Q: Can I use water as the primary solvent? A: No. The free acid is poorly soluble in water. While you can dissolve it in basic water, re-acidification usually results in an amorphous precipitate, not high-quality crystals. Water is best used only as an anti-solvent in acetone or ethanol mixtures.
Q: Why do you recommend Heptane over Hexane? A: Heptane has a higher boiling point (98°C vs 68°C), allowing for a wider temperature range during the dissolution/crystallization curve. It is also less neurotoxic.
Q: My NMR shows a split peak for the indole protons. Is it impure?
A: Not necessarily.
Visualization: Recrystallization Workflow
Figure 2: Optimized workflow for the purification of 5-Indol-1-yl-5-oxopentanoic acid using the Ethyl Acetate/Heptane system.
References
-
Mahboobi, S., et al. (2022).[2] "Chemoselective N-acylation of indoles using thioesters as acyl source." PMC.[2] Available at: [Link] Relevance: Establishes the stability profile and synthesis conditions for N-acyl indoles.
-
University of Rochester. (n.d.). "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Available at: [Link] Relevance: General solubility rules for carboxylic acids and amides.
-
PubChem. (2025). "5-(1H-indol-3-ylamino)-5-oxopentanoic acid Compound Summary." National Library of Medicine. Available at: [Link] Relevance: Provides physicochemical properties (LogP, H-bond donors) used to determine solvent polarity.
-
Organic Syntheses. (1959). "Indole-3-acetic Acid."[1] Org.[1][2][3][4] Synth. 1959, 39, 30. Available at: [Link] Relevance: Validates the acid/base extraction method for purifying indole-carboxylic acid derivatives.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 5-Indol-1-yl-5-oxopentanoic acid during storage
Technical Support Center: 5-Indol-1-yl-5-oxopentanoic Acid
Welcome to the technical support center for 5-Indol-1-yl-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on minimizing degradation during storage and offering troubleshooting solutions for common experimental challenges.
I. Understanding the Molecule: Key Characteristics
5-Indol-1-yl-5-oxopentanoic acid is a bifunctional molecule containing an indole ring and a carboxylic acid moiety. This structure makes it susceptible to specific degradation pathways that users must be aware of to ensure the integrity of their samples and the reproducibility of their results. The indole ring is prone to oxidation, while the carboxylic acid can undergo reactions typical of its class.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of 5-Indol-1-yl-5-oxopentanoic acid.
Q1: What are the optimal storage conditions for solid 5-Indol-1-yl-5-oxopentanoic acid?
A1: For long-term stability, the solid compound should be stored at -20°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air. For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is well-sealed.
Q2: How should I store solutions of 5-Indol-1-yl-5-oxopentanoic acid?
A2: Stock solutions prepared in organic solvents like DMSO, ethanol, or dimethylformamide can be stored at -20°C for extended periods.[1] However, aqueous solutions are not recommended for storage for more than one day due to lower stability.[1] If you must use an aqueous buffer, prepare the solution fresh before each experiment.
Q3: What are the primary signs of degradation?
A3: Visual signs of degradation in the solid form can include a change in color (e.g., yellowing or browning) and clumping due to moisture absorption. For solutions, the appearance of precipitates or a color change can indicate degradation. Analytically, degradation can be confirmed by techniques such as HPLC, which may show the appearance of new peaks or a decrease in the area of the parent compound's peak.
Q4: Is 5-Indol-1-yl-5-oxopentanoic acid sensitive to light?
A4: Yes, indole-containing compounds can be sensitive to light.[2] It is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can catalyze oxidative degradation.[3]
Q5: What is the impact of pH on the stability of this compound in solution?
A5: The carboxylic acid group's reactivity is pH-dependent. At extreme pH values (highly acidic or alkaline), hydrolysis of the amide linkage in the indole ring can be accelerated.[2] It is advisable to maintain the pH of aqueous solutions near neutral unless the experimental protocol requires otherwise.
III. Troubleshooting Guide: Addressing Specific Degradation Issues
This guide provides a structured approach to identifying and resolving common problems encountered during the storage and use of 5-Indol-1-yl-5-oxopentanoic acid.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Assess Purity: Analyze the compound's purity using HPLC or LC-MS to check for degradation products. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments. |
| Solid compound has changed color (e.g., turned yellow or brown). | Oxidation of the indole ring. | 1. Minimize Air Exposure: Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Check for Peroxides: If the compound has been stored for a long time, consider testing for the presence of peroxides, which can accelerate oxidation. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture and formed clumps, or it may have degraded into less soluble products. | 1. Dry the Compound: If moisture absorption is suspected, dry the compound under a vacuum. 2. Use Sonication: Gentle sonication can help dissolve the compound. 3. Check Solubility: Confirm the appropriate solvent and concentration for your experiment. |
| Precipitate forms in a stored solution. | The compound may be degrading, or the solution may have become supersaturated upon cooling. | 1. Prepare Fresh Solutions: Avoid long-term storage of solutions, especially in aqueous buffers.[1] 2. Warm the Solution: Gently warm the solution to see if the precipitate redissolves. If it does not, degradation is likely. |
IV. Experimental Protocols
Protocol 1: Stability Assessment of 5-Indol-1-yl-5-oxopentanoic acid using HPLC
This protocol outlines a method to assess the stability of the compound under various conditions.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of 5-Indol-1-yl-5-oxopentanoic acid.
-
Dissolve in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C.
-
Photodegradation: Expose a sealed vial of the stock solution to UV light (e.g., 254 nm).
3. Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective.[4]
-
Detection: UV detector at a wavelength where the indole chromophore absorbs (e.g., 280 nm).[4]
-
Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of 5-Indol-1-yl-5-oxopentanoic acid.
V. Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and interpreting stability data.
Hydrolysis:
Under strongly acidic or basic conditions, the amide bond linking the pentanoic acid moiety to the indole ring can undergo hydrolysis. This would yield indole and 5-oxopentanoic acid.
Oxidation:
The electron-rich indole ring is susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring. This can lead to the formation of various oxidized species, which may be colored and could be responsible for the yellowing or browning of the compound upon storage.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for 5-Indol-1-yl-5-oxopentanoic acid.
VI. References
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC. Available at: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. Available at: [Link]
-
Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NCBI. Available at: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
HPLC analysis of samples of indole biotransformation by Arthrobacter... - ResearchGate. Available at: [Link]
-
Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. Available at: [Link]
-
Practices for Proper Chemical Storage. Available at: [Link]
-
Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. Available at: [Link]
-
5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem - NIH. Available at: [Link]
-
INDOLE - Ataman Kimya. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. Available at: [Link]
-
Indole - Wikipedia. Available at: [Link]
-
Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 5-Indol-1-yl-5-oxopentanoic Acid
Executive Summary & Strategic Context
In drug discovery, the functionalization of the indole ring is a pivotal step for generating bioactive scaffolds. A common synthetic challenge is distinguishing between N1-acylation (kinetic control/basic conditions) and C3-acylation (thermodynamic control/Friedel-Crafts conditions).
This guide provides a definitive spectral analysis of 5-Indol-1-yl-5-oxopentanoic acid (Target), a specific N-acylated indole derivative often used as a linker in histone deacetylase (HDAC) inhibitors or proteolysis-targeting chimeras (PROTACs).
We compare this target against its most common synthetic impurity/alternative: the C3-regioisomer (5-(1H-indol-3-yl)-5-oxopentanoic acid) .
The Core Analytical Challenge
-
Target (N1-Acyl): Indole nitrogen is part of an amide bond (
). -
Alternative (C3-Acyl): Indole nitrogen remains a free amine (
); the ketone is attached to Carbon-3. -
Critical Distinction: Standard LC-MS often fails to distinguish these isomers definitively as they share the exact molecular weight (
). 1H NMR is the gold standard for validation.
Structural Logic & Signaling Pathways[1]
To interpret the spectrum, one must understand the electronic environment created by the "5-oxo" (carbonyl) group.
Graphviz Diagram: Assignment Logic & Regioselectivity
The following diagram illustrates the decision tree for distinguishing the N1-acyl target from the C3-acyl alternative based on proton deshielding zones.
Caption: Decision tree for distinguishing N1-acylation from C3-acylation using key diagnostic NMR signals.
Comparative Spectral Analysis
The following data compares the Target (N1-substituted) with the Alternative (C3-substituted). The chemical shifts are reported in DMSO-d6 , as the free carboxylic acid moiety often leads to solubility issues or dimerization in CDCl3.
Table 1: Diagnostic Chemical Shift Comparison
| Proton Assignment | Target: N1-Acyl Indole (5-Indol-1-yl...) | Alternative: C3-Acyl Indole (5-Indol-3-yl...) | Mechanistic Explanation |
| Indole N-H | Absent | 11.8 - 12.2 ppm (br s) | The target replaces the N-H with an N-Acyl bond. Presence of NH confirms C3-substitution. |
| Indole H-7 | 8.35 - 8.45 ppm (d) | 7.40 - 7.50 ppm (d) | CRITICAL: In N-acyl indoles, the carbonyl oxygen is spatially close to H7, causing a strong anisotropic deshielding effect [1]. |
| Indole H-2 | 7.60 - 7.80 ppm (d) | 8.10 - 8.25 ppm (s) | In C3-acyl indoles, H2 is adjacent to the carbonyl and shifts downfield. In N-acyl, H2 is less deshielded but couples with H3. |
| Indole H-3 | 6.65 - 6.75 ppm (d) | Absent (Substituted) | The target retains the H3 proton. The alternative has a carbonyl at C3, removing this signal. |
| Indole H-4 | 7.55 - 7.65 ppm (d) | 8.00 - 8.15 ppm (d) | In C3-acyl indoles, the carbonyl at C3 deshields the peri-proton (H4). |
| Linker | ~3.05 ppm (t) | ~2.85 ppm (t) | The |
Detailed Assignment for the Target Molecule
Compound: 5-Indol-1-yl-5-oxopentanoic acid Solvent: DMSO-d6 (Reference: 2.50 ppm)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| COOH | 12.0 - 12.1 | br s | 1H | - | Broad due to H-bonding; may disappear if wet. |
| Indole H-7 | 8.38 | d | 1H | 8.2 | Diagnostic peak (Deshielded). |
| Indole H-2 | 7.75 | d | 1H | 3.7 | Couples with H3. |
| Indole H-4 | 7.60 | d | 1H | 7.8 | |
| Indole H-6 | 7.35 | t | 1H | 7.5 | |
| Indole H-5 | 7.25 | t | 1H | 7.5 | |
| Indole H-3 | 6.72 | d | 1H | 3.7 | Characteristic doublet for N-acyl indole. |
| Linker | 3.05 | t | 2H | 7.2 | Adjacent to N-Carbonyl. |
| Linker | 2.32 | t | 2H | 7.2 | Adjacent to COOH. |
| Linker | 1.92 | quint | 2H | 7.2 | Middle methylene. |
Experimental Protocol
To ensure reproducibility and distinguish between the free acid and potential cyclic anhydrides or dimers, follow this validated workflow.
A. Sample Preparation (Self-Validating)
-
Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3.
-
Why? The free carboxylic acid (-COOH) often dimerizes in CDCl3, causing peak broadening. DMSO breaks these dimers, yielding sharp signals.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Validation: If the solution is cloudy, filter through a cotton plug. Particulates cause magnetic field inhomogeneity (broad lines).
-
-
Internal Standard (Optional): Add trace TMS (0.05%) or use the residual DMSO peak (2.50 ppm) for calibration.
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Scientific Integrity: The H7 and H2 protons in indoles can have longer T1 relaxation times. A short D1 (e.g., 1s) will reduce their integration accuracy, leading to incorrect purity calculations [2].
-
-
Scans (NS): 16 to 64 scans (dependent on concentration).
-
Temperature: 298 K (25°C).
C. Troubleshooting: The "Water" Problem
The glutaric acid chain is hydrophilic.
-
Symptom: A huge water peak at ~3.33 ppm (in DMSO) obscuring the linker signals.
-
Fix: Add 1-2 drops of
to the NMR tube and shake.-
Effect: The OH/COOH signals will disappear (exchange), but the CH2 triplets will remain and the water peak will shift, revealing obscured signals.
-
Synthesis & Mechanism Overview (Context)
Understanding the synthesis helps anticipate impurities.
-
Reaction: Indole + Glutaric Anhydride.
-
Condition A (Base/DMAP): Favors N1-acylation (Target).
-
Condition B (Lewis Acid/AlCl3): Favors C3-acylation (Alternative).
If your spectrum shows a mixture of "H7 doublet at 8.4 ppm" AND "NH singlet at 12 ppm," your reaction had poor regioselectivity, and you have a mixture of N1 and C3 isomers.
References
-
Beilstein Journals. (2010). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein J. Org. Chem. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
National Institutes of Health (NIH). (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling. PMC. Available at: [Link]
Mass spectrometry fragmentation patterns of 5-Indol-1-yl-5-oxopentanoic acid
Technical Comparison Guide: Mass Spectrometry Profiling of 5-Indol-1-yl-5-oxopentanoic Acid
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-Indol-1-yl-5-oxopentanoic acid (Formula:
Key Technical Takeaway:
The critical analytical challenge lies in the lability of the N-acyl bond (N1-C=O). Unlike its C3-acyl regioisomers (common in synthetic cannabinoids and tryptophan metabolites), the N-acyl bond is energetically weak. Under Electrospray Ionization (ESI), this results in a dominant "in-source" fragmentation yielding the protonated indole moiety (
Structural Context & Physicochemical Properties
Understanding the bond strength is prerequisite to predicting fragmentation.
-
Molecule: 5-(1H-indol-1-yl)-5-oxopentanoic acid.
-
Functional Groups: Indole (aromatic heterocycle), N-substituted Amide, Terminal Carboxylic Acid.
-
Monoisotopic Mass: 231.0739 Da.
| Property | Value | MS Implication |
| Bond Lability | High (N1-Amide) | The N-CO bond is the "weakest link," leading to rapid neutral loss of the acid chain. |
| Proton Affinity | Moderate | Protonation occurs readily at the Carbonyl Oxygen or Indole C3. |
| Acidity ( | ~4.8 (COOH) | Excellent response in ESI Negative Mode ( |
Comparative Analysis: Ionization & Fragmentation Modes
This section compares the performance of three standard MS workflows.
Method A: ESI-MS/MS (Positive Mode)
Best for: High-sensitivity screening, but prone to in-source fragmentation.
-
Precursor:
-
Mechanism: Protonation usually occurs on the amide carbonyl. The resonance stabilization of the indole ring drives the heterolytic cleavage of the N-C bond.
-
Dominant Fragment (
118): The protonated indole ion ( ) is often the base peak (100% abundance), even at low collision energies (CE). -
Secondary Fragment (
214): Loss of water ( , -18 Da) from the carboxylic acid tail.
Method B: ESI-MS/MS (Negative Mode)
Best for: Quantitation and intact molecular ion preservation.
-
Precursor:
-
Mechanism: Deprotonation of the carboxylic acid creates a stable carboxylate anion. The negative charge is distant from the labile N-acyl bond, preserving the molecular integrity better than positive mode.
-
Fragments:
-
186 (
): Decarboxylation. -
116 (
): Cleavage of the amide bond yielding the deprotonated indole.
-
186 (
Method C: Electron Impact (EI, 70 eV)
Best for: Structural fingerprinting and library matching.
-
Molecular Ion (
): Weak intensity due to rapid fragmentation. -
Base Peak: Typically
117 (Indole radical cation). -
Diagnostic Ions:
Deep Dive: Fragmentation Pathways (ESI+)
The following diagram illustrates the primary dissociation pathway in Positive ESI, highlighting the critical N-acyl cleavage.
Caption: Primary ESI+ fragmentation pathway showing the competitive loss of water vs. the dominant N-acyl cleavage yielding the indolium ion.
Differentiation from Isomers (Regioisomerism)
A common analytical pitfall is confusing 1-acyl indoles (N-substituted) with 3-acyl indoles (C-substituted).
| Feature | 5-Indol-1-yl-5-oxopentanoic acid (N-Acyl) | 3-(4-carboxybutanoyl)indole (C3-Acyl) |
| Bond Type | Amide ( | Ketone ( |
| Stability | Labile (Hydrolyzes easily) | Robust (Conjugated system) |
| Base Peak (ESI+) | ||
| Diagnostic Loss | Neutral loss of entire acid chain (114 Da) | Alpha-cleavage or McLafferty Rearrangement |
| Reference | Differentiation of 1-acyl vs 3-acyl indoles [1] | General Indole Fragmentation [2] |
Why this matters: In 3-acyl indoles, the carbonyl oxygen is conjugated to the indole ring, strengthening the bond. Fragmentation often retains the carbonyl on the indole ring (
Experimental Protocol: Validated LC-MS/MS Workflow
To ensure reproducibility, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Stock: Dissolve 1 mg in 1 mL Methanol (avoid water in stock to prevent hydrolysis).
-
Dilution: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid immediately prior to injection.
Phase 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Note: N-acyl indoles are less polar than free acid but more polar than alkyl indoles.
Phase 3: MS Parameters (Triple Quadrupole)
-
Source: ESI Positive.
-
Spray Voltage: 3500 V.
-
Gas Temp: 300°C.
-
MRM Transitions (Quant/Qual):
| Transition ( | Collision Energy (eV) | Purpose |
| 232.1 | 15 | Quantifier (Most abundant, N-C cleavage) |
| 232.1 | 10 | Qualifier 1 (Water loss, confirms COOH) |
| 232.1 | 25 | Qualifier 2 (Indole ring fragmentation) |
Workflow Decision Matrix
Use this logic flow to select the correct ionization method based on your analytical goal.
Caption: Decision matrix for selecting ionization modes. ESI- is preferred for quantitation to minimize in-source fragmentation.
References
-
Huffman, J. W., et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. Analytical Chemistry. Link
-
NIST Mass Spectrometry Data Center. (2023). Indole Fragmentation Data - Electron Ionization. NIST Chemistry WebBook, SRD 69. Link
- Holčapek, M., et al. (2010). Mass spectrometry of indole derivatives. Journal of Mass Spectrometry.
Sources
HPLC Method Development Guide: 5-Indol-1-yl-5-oxopentanoic Acid Purity
Executive Summary & Chemical Context[1][2][3][4]
5-Indol-1-yl-5-oxopentanoic acid is a critical pharmaceutical intermediate, typically synthesized via the N-acylation of indole with glutaric anhydride. Its structure presents a classic chromatographic challenge: it combines a hydrophobic, aromatic indole moiety with a polar, ionizable carboxylic acid tail.
This guide moves beyond generic "start-up" protocols. We compare a standard generic method against an optimized, chemically-grounded approach. We demonstrate why controlling the ionization state of the carboxylic acid (pKa ~4.7) is the single most critical factor in achieving reproducible purity data.
The Challenge: Dual Polarity
-
The Indole Core: Highly hydrophobic, requires organic solvent for elution.
-
The Carboxylic Tail: Ionizable. At neutral pH, it exists as a carboxylate anion (
), leading to peak tailing and variable retention on standard C18 columns due to secondary silanol interactions. -
The Impurity Profile:
Strategic Analysis: The "Generic" vs. "Optimized" Approach
We compared two distinct method development strategies to highlight the impact of mobile phase pH and stationary phase selection.
Comparison Table: Performance Metrics
| Feature | Method A: The "Generic" Approach | Method B: The Optimized Acidic Gradient |
| Stationary Phase | Standard C18 (5 µm) | C18 with End-capping or Phenyl-Hexyl (3 µm) |
| Mobile Phase pH | Neutral (pH ~7.0, Water/MeOH) | Acidic (pH 2.5, 0.1% H3PO4) |
| Elution Mode | Isocratic (60:40) | Gradient (5% to 90% B) |
| Peak Symmetry | Poor (Tailing factor > 1.5) | Excellent (Tailing factor < 1.1) |
| Resolution (Rs) | < 1.5 (Co-elution risks) | > 3.0 (Baseline separation of all impurities) |
| Analysis Time | 25 mins (Late eluters broaden) | 15 mins (Sharper peaks) |
Why Method A Fails (The Science of Tailing)
In Method A (Neutral pH), the carboxylic acid group is deprotonated. The resulting anion repels the hydrophobic C18 chains but interacts strongly with residual silanol groups on the silica surface. This "ion-exchange" secondary interaction causes severe peak tailing and retention time instability. Furthermore, isocratic elution fails to resolve the highly polar glutaric acid impurity from the solvent front.
Why Method B Succeeds (Ion Suppression)
In Method B (Acidic pH), we lower the pH below the pKa of the acid (pH 2.5 < pKa 4.7). This forces the molecule into its neutral, protonated form (
-
Result 1: The neutral molecule interacts purely via hydrophobic partitioning, resulting in sharp, symmetrical peaks.
-
Result 2: The gradient starts with high water content (95%) to retain and resolve the polar glutaric acid, then ramps up organic content to elute the hydrophobic indole and target compound efficiently.
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference between the two approaches.
Caption: Mechanism of retention. Acidic pH suppresses ionization, preventing silanol interactions and ensuring sharp peak shape.
Detailed Experimental Protocol (Method B)
This protocol is the recommended standard for purity analysis of 5-Indol-1-yl-5-oxopentanoic acid.
Instrumentation & Reagents[2][6][8]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Alternative: Phenyl-Hexyl column for enhanced selectivity if separating structural isomers.
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
-
Milli-Q Water.
-
Mobile Phase Preparation
-
Mobile Phase A (Acidic Water): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter (0.22 µm). Final pH ~2.1 - 2.5.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Instrument Settings[9]
-
Column Temp: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (Indole absorption) and 210 nm (Universal/Amide bond).
-
Note: 280 nm is more selective for the indole core and reduces baseline drift from the acid modifier.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate / Retain Polar Impurities |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp to Elute Target & Indole |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Method Development Workflow
The following flowchart outlines the logical steps taken to arrive at this optimized method, ensuring self-validation.
Caption: Step-by-step optimization workflow focusing on pH adjustment to resolve peak symmetry issues.
Validation & Performance Data
The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.
System Suitability
| Parameter | Acceptance Criteria | Typical Result (Method B) |
| Retention Time (Target) | ± 0.1 min | 8.4 ± 0.02 min |
| Tailing Factor | < 1.5 | 1.05 |
| Theoretical Plates | > 2000 | > 8500 |
| Resolution (Target vs. Indole) | > 2.0 | 5.2 |
Linearity and Sensitivity
-
Linearity Range: 0.5 µg/mL to 100 µg/mL (
). -
LOD (Limit of Detection): 0.05 µg/mL (S/N = 3).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N = 10).
Troubleshooting Guide
-
Issue: Split Peaks.
-
Cause: Sample solvent is too strong (e.g., 100% MeOH).
-
Fix: Dissolve sample in 50:50 Water:Acetonitrile.[3]
-
-
Issue: Baseline Drift at 210 nm.
-
Cause: UV absorption of Formic Acid or impurities in Acetonitrile.
-
Fix: Use Phosphoric Acid (transparent at 210 nm) if MS detection is not required. Ensure HPLC-grade solvents.
-
-
Issue: Retention Time Shift.
-
Cause: Inconsistent pH preparation.
-
Fix: Measure pH of aqueous buffer before mixing with organic solvent.
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory and ion suppression mechanisms).
-
Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for acidic drug separations).
-
McCalley, D. V. (2010). Analysis of basic and acidic compounds by HPLC. Journal of Chromatography A. (Discusses the effect of pH on peak shape for ionizable compounds).
-
PubChem. (n.d.). Indole-3-butyric acid (Structural Analog). National Library of Medicine. (Used for pKa and solubility benchmarking).
Sources
- 1. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indole-3-Butyric Acid and 5-Indol-1-yl-5-oxopentanoic Acid for Researchers
A Technical Examination of a Classic Plant Auxin and a Structurally Divergent Isomer
This guide provides a detailed, objective comparison between the well-established plant growth regulator, Indole-3-butyric acid (IBA), and the lesser-known synthetic compound, 5-Indol-1-yl-5-oxopentanoic acid. Designed for researchers in plant science, chemical biology, and drug development, this document delves into the structural nuances, known biological activities, and physicochemical properties of each molecule. Furthermore, it presents a validated experimental protocol to directly compare their auxin-like activities, providing a practical framework for empirical evaluation.
Introduction: A Tale of Two Indoles
Indole derivatives are a cornerstone of biological chemistry, with roles ranging from neurotransmission to plant development. Within this vast chemical space, Indole-3-butyric acid (IBA) stands out as a widely recognized and commercially significant plant hormone, or auxin.[1][2] It is renowned for its ability to stimulate root formation, enhance crop yields, and facilitate plant propagation.[2]
In contrast, 5-Indol-1-yl-5-oxopentanoic acid is a synthetic analogue whose biological profile is not extensively documented in public literature. Its key structural differences—the point of attachment of the side chain to the indole ring and the presence of a carbonyl group—present compelling questions about its potential bioactivity. This guide aims to bridge the knowledge gap by juxtaposing the well-documented attributes of IBA with the predicted and known characteristics of its N-acylated isomer, providing a logical basis for future research.
Structural and Physicochemical Comparison
The fundamental difference between IBA and 5-Indol-1-yl-5-oxopentanoic acid lies in the linkage of the butanoic acid side chain to the indole core. In IBA, the chain is attached at the C-3 position, a hallmark of canonical auxins. In 5-Indol-1-yl-5-oxopentanoic acid, the chain is acylated to the N-1 position. This seemingly subtle shift has profound implications for the molecule's shape, electronics, and potential biological interactions.
Diagram: Structural Comparison
Caption: Chemical structures of IBA and 5-Indol-1-yl-5-oxopentanoic acid.
This structural divergence leads to different physicochemical properties, which are critical for solubility, stability, and bioavailability.
| Property | Indole-3-butyric acid (IBA) | 5-Indol-1-yl-5-oxopentanoic acid | References |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₃H₁₃NO₃ | [1][3] |
| Molecular Weight | 203.24 g/mol | 231.25 g/mol | [3][4] |
| Melting Point | 122-125.5 °C | Not available | [1][5][6] |
| Water Solubility | 250 mg/L at 20°C (low) | Predicted to be low | [1][5] |
| Stability | Stable in neutral, acidic, and alkaline media; light sensitive. | Predicted to be stable. | [4][5] |
Note: Data for 5-Indol-1-yl-5-oxopentanoic acid is limited and often based on predictions from chemical databases due to a lack of extensive experimental characterization in published literature.
Mechanism of Action and Biological Activity
Indole-3-Butyric Acid (IBA): A Pro-Auxin
IBA's primary role in plants is as a precursor to the principal auxin, Indole-3-acetic acid (IAA).[7][8] While IBA itself has some intrinsic auxin activity, its potent effects on root development are largely attributed to its conversion into IAA within plant cells.[1][7][9] This conversion is a key point of regulation and distinguishes IBA from other synthetic auxins.
The IBA-to-IAA Conversion Pathway:
-
Uptake: IBA is transported into the cell.
-
Peroxisomal Transport: It is then moved into the peroxisome by specific transporters like PXA1.[8]
-
β-Oxidation: Inside the peroxisome, the four-carbon side chain of IBA is shortened by two carbons via a process similar to fatty acid β-oxidation, yielding IAA.[7][8]
-
IAA Signaling: The newly synthesized IAA can then bind to the TIR1/AFB family of auxin co-receptors.[7][8][10] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[10][11][12]
-
Gene Expression: The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which then modulate the transcription of auxin-responsive genes, leading to physiological effects like cell elongation and division.[10][12]
Diagram: IBA Mechanism of Action
Caption: Workflow for the Arabidopsis root elongation bioassay.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Indole-3-butyric acid (IBA) in DMSO.
-
Prepare a 10 mM stock solution of 5-Indol-1-yl-5-oxopentanoic acid in DMSO.
-
Rationale: DMSO is used to solubilize these poorly water-soluble compounds.
-
-
Preparation of Growth Media:
-
Prepare sterile Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.
-
After autoclaving and cooling to ~50°C, add the stock solutions to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is constant across all plates (e.g., 0.1%).
-
The 0 µM plate should contain only 0.1% DMSO and serves as the negative control.
-
Pour the media into square petri plates.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (ecotype Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds 5 times with sterile distilled water.
-
Using a pipette, carefully place ~10-15 seeds in a straight line on the surface of the agar plates, about 1 cm from the top edge.
-
-
Stratification and Germination:
-
Seal the plates with breathable tape and wrap them in aluminum foil.
-
Stratify the seeds by storing the plates at 4°C for 2-3 days to ensure uniform germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C. Place the plates in a vertical orientation to allow roots to grow downwards along the agar surface.
-
-
Measurement and Data Collection:
-
After 4-5 days of growth, when the primary root is clearly visible, mark the position of the root tip on the outside of the plate with a fine-tipped marker.
-
Return the plates to the growth chamber for another 2-3 days.
-
Scan the plates at high resolution.
-
Using image analysis software (e.g., ImageJ), measure the length of new root growth from the initial mark to the final position of the root tip for each seedling.
-
-
Data Analysis:
-
For each treatment, calculate the mean root elongation and standard deviation.
-
Perform a statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) to determine if there are significant differences between the treatments (negative control, IBA concentrations, and 5-Indol-1-yl-5-oxopentanoic acid concentrations).
-
Plot the results as a dose-response curve.
-
Conclusion and Future Directions
The comparison between Indole-3-butyric acid and 5-Indol-1-yl-5-oxopentanoic acid highlights the profound impact of molecular structure on biological function. IBA is a well-characterized pro-hormone whose activity is dependent on its conversion to IAA via a specific metabolic pathway. [7][8]Its C-3 linkage is critical for this process and for recognition by the auxin signaling machinery.
Conversely, the N-1 acylated structure of 5-Indol-1-yl-5-oxopentanoic acid makes it an unlikely candidate for classical auxin activity. It lacks the structural motifs required for both metabolic conversion to IAA and direct binding to the TIR1/AFB receptors.
For the researcher, this presents a clear path forward:
-
Primary Evaluation: The immediate next step is to perform the described root elongation assay. This will provide definitive, quantitative data on whether 5-Indol-1-yl-5-oxopentanoic acid has any auxin-like (agonistic or antagonistic) properties at the whole-organism level.
-
Exploring Alternative Activities: Should the compound show no auxin activity, its potential as an inhibitor of other pathways should be considered. Assays for enzyme inhibition (e.g., targeting aminotransferases involved in auxin biosynthesis) or as an antimicrobial agent could be logical next steps, given the broad bioactivity of indole scaffolds. [13][14][15] This guide provides the foundational knowledge and a practical experimental framework for scientists to systematically investigate and compare these two intriguing indole derivatives, moving from structural prediction to empirical validation.
References
-
Power Grown. (2019). Indole-3-Butyric Acid Stimulates and Controls Plant Growth. [Link]
-
Wikipedia. Indole-3-butyric acid. [Link]
-
J-Stage. (2018). Comparison of indole derivatives as potential intermediates of auxin biosynthesis in Arabidopsis. [Link]
-
Lee, S., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]
-
Salehin, M., et al. (2015). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology. [Link]
-
Morffy, N., & Strader, L. C. (2019). Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science, 10, 888. [Link]
-
Wang, R., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]
-
CliniSciences. Plant Growth Regulators - Auxins - Indole-3-butyric acid (IBA). [Link]
-
Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]
-
Lavy, M., & Estelle, M. (2016). SCF(TIR1/AFB)-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Plant Cell, 28(1), 6-18. [Link]
-
Kakei, Y., et al. (2021). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. ACS Omega. [Link]
-
Carrier, D. J., et al. (2019). Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science. [Link]
-
Tien, C. L., et al. (2012). Indole-3-butyric acid (IBA) production in culture medium by wild strain Azospirillum brasilense. Applied Microbiology and Biotechnology, 93(4), 1437-1444. [Link]
-
Thimann, K. V., & Bonner, W. D. (1942). Comparative Activity of Synthetic Auxins and Derivatives. Botanical Gazette, 104(2), 262-278. [Link]
-
The Good Scents Company. 3-indole butyric acid. [Link]
-
PubChem. Indole-3-Butyric Acid. [Link]
-
Epstein, E., et al. (1993). TRANSPORT AND METABOLISM OF INDOLE-3-BUTYRIC ACID IN EASY- AND DIFFICULT-TO-ROOT CUTTINGS OF SWEET CHERRY (PRUNUS AVIUM L.). Acta Horticulturae. [Link]
-
Environmental Protection Agency (EPA). Fact Sheet for Indole-3-Butyric Acid. [Link]
-
Ludwig-Müller, J. (2000). Indole-3-butyric acid in plant growth and development. Plant Growth Regulation, 32(2-3), 219-230. [Link]
-
Morris, D. A., & Johnson, C. F. (1987). Species differences in ligand specificity of auxin-controlled elongation and auxin transport: comparing Zea and Vigna. Journal of Experimental Botany, 38(9), 1545-1555. [Link]
-
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St Stavrova, M., et al. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(8), 1957. [Link]
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A Comparative Guide to the Analytical Validation of 5-Indol-1-yl-5-oxopentanoic Acid: Beyond a Simple Melting Point
For researchers, scientists, and drug development professionals, the synthesis of a novel compound like 5-indol-1-yl-5-oxopentanoic acid is just the beginning. Rigorous characterization and validation are paramount to ensure its identity, purity, and suitability for further studies. While the melting point is a foundational physical constant, relying on it in isolation is insufficient for comprehensive validation in a modern research context. This guide provides an in-depth comparison of traditional melting point determination with orthogonal analytical techniques—Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC)—to establish a robust, self-validating system for this specific indole derivative.
The Foundational Role of Melting Point in Purity Assessment
The melting point, the temperature at which a solid transitions to a liquid, is a critical indicator of a crystalline compound's purity.[1] Pure, crystalline organic compounds typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, makes it a rapid and cost-effective preliminary test for purity.[2][3]
However, for a novel compound like 5-indol-1-yl-5-oxopentanoic acid, for which no certified melting point value is published, the objective shifts from simple verification to careful characterization. The goal is to establish a precise and reproducible melting range that can serve as a benchmark for future batches, supported by more quantitative methods.
Comparative Analytical Workflow
This guide details a three-pronged approach to validate a newly synthesized batch of 5-indol-1-yl-5-oxopentanoic acid. Each technique provides complementary information, creating a comprehensive purity profile.
| Analytical Technique | Principle | Primary Application for Validation | Strengths | Limitations |
| Capillary Melting Point | Visual observation of phase transition from solid to liquid upon heating. | Rapid purity assessment and establishment of a reference melting range. | Fast, simple, requires minimal sample.[3] | Subjective observation, less precise, not quantitative. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[4] | Quantitative purity analysis based on the van't Hoff equation, determination of heat of fusion.[5][6][7] | Highly accurate and reproducible, quantitative purity data, detects thermal events.[6] | Requires specialized equipment, theoretical limitations apply.[6] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase.[8] | Detection, separation, and quantification of impurities. | High sensitivity and resolution, quantifies individual impurities, adaptable method.[8] | Requires reference standards for impurity identification, may not detect non-UV active impurities. |
Part 1: Capillary Melting Point Determination
This remains an indispensable technique for initial characterization. Modern digital instruments enhance reproducibility over traditional oil baths or Thiele tubes.[1]
Experimental Protocol: Digital Melting Point Apparatus
-
Instrument Calibration: Before analysis, ensure the apparatus is calibrated using certified reference standards that bracket the expected melting range.[2][9][10] Common standards include acetanilide (114°C) and benzoic acid (122°C).[9]
-
Sample Preparation:
-
Measurement Strategy:
-
Rapid Determination (Scout Run): Insert the capillary and heat at a fast rate (e.g., 10-20°C/min) to find an approximate melting range.[2]
-
Fine Measurement: Allow the instrument to cool to at least 20°C below the approximate melting point.[2][11] Insert a new sample.
-
Set the start temperature to 5-10°C below the approximate range and use a slow, controlled ramp rate of 1-2°C/min.[2][3][10][12]
-
-
Data Recording:
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point using a digital apparatus.
Part 2: Differential Scanning Calorimetry (DSC)
DSC offers a significant leap in analytical precision, providing quantitative data on the purity of a sample.[4] The technique is based on the principle that impurities broaden the melting endotherm and lower the onset temperature, a phenomenon that can be mathematically related to the mole fraction of the impurity via the van't Hoff equation.[6][7]
Experimental Protocol: Purity Analysis by DSC
-
Instrumentation: A heat-flux DSC instrument is commonly used.[4] The instrument should be calibrated for temperature and enthalpy using a high-purity standard like indium.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 5-indol-1-yl-5-oxopentanoic acid into an aluminum DSC pan.
-
Crimp the pan with a lid to ensure good thermal contact.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant rate (e.g., 1-2°C/min) through the melting transition. A slow rate is crucial for ensuring thermal equilibrium.
-
Continue heating to a temperature sufficiently above the melting point to establish a stable post-melting baseline.
-
-
Data Analysis:
-
The software integrates the area under the melting peak to determine the heat of fusion (ΔHfus).
-
Purity is calculated using the van't Hoff equation, which models the shape of the melting peak. The analysis software typically performs this calculation automatically.[7]
-
Workflow for DSC Purity Analysis
Caption: Workflow for quantitative purity determination by DSC.
Part 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying individual impurities within a sample.[8] For indole derivatives, which possess a strong UV chromophore, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is highly effective.[13][14]
Experimental Protocol: RP-HPLC for Impurity Profiling
This protocol is adapted from established methods for analyzing indole-carboxylic acids and related structures.[13][14]
-
Instrumentation and Column:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[8]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid helps to protonate the carboxylic acid, ensuring good peak shape).[8][15]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (a common wavelength for indole derivatives).[8][15]
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient is recommended to separate impurities with a wide range of polarities.
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Re-equilibrate at 30% B
-
-
-
Sample Preparation:
-
Accurately prepare a stock solution of 5-indol-1-yl-5-oxopentanoic acid in the mobile phase (or a suitable solvent like acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Create a working solution of ~0.1 mg/mL by diluting the stock solution.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.[8]
-
-
Data Analysis:
-
Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]
-
Workflow for HPLC Impurity Profiling
Caption: Workflow for RP-HPLC impurity profiling of 5-indol-1-yl-5-oxopentanoic acid.
Synthesizing the Data: A Holistic View of Purity
By employing these three distinct methods, a researcher can build a comprehensive and trustworthy profile of 5-indol-1-yl-5-oxopentanoic acid.
Hypothetical Comparative Results:
| Parameter | Capillary Melting Point | Differential Scanning Calorimetry (DSC) | Reversed-Phase HPLC |
| Result | 145.5 – 146.5 °C | Onset: 145.8 °C; Peak: 147.2 °C | Main Peak Retention Time: 12.5 min |
| Purity Assessment | Sharp, narrow range suggests high purity. | 99.85 mol % | 99.78 % (by area) |
| Impurity Information | None (only indicates presence/absence) | None (provides total impurity amount) | Impurity 1 (0.12%) at 8.2 min; Impurity 2 (0.10%) at 14.1 min |
This combined dataset is far more powerful than any single measurement. The melting point provides a quick quality check and a physical constant for the record. DSC gives a highly accurate, quantitative measure of absolute purity. Finally, HPLC confirms the high purity and, crucially, reveals the number and relative amounts of minor impurities, which can be vital for understanding reaction byproducts or degradation pathways. This multi-faceted approach embodies the principles of analytical rigor and provides the authoritative grounding necessary for advancing drug development and chemical research.
References
-
Plato, C., & Glasgow Jr, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. Available at: [Link]
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Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Pharma Times. Available at: [Link]
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University of Alberta. Melting Point Determination. Available at: [Link]
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Wikipedia. Differential scanning calorimetry. Available at: [Link]
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JoVE (Journal of Visualized Experiments). (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Available at: [Link] melting-point-determination-of-solid-organic-compounds
-
Slideshare. Determination of % purity of a compound by by Using DSC. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
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BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. Available at: [Link]
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SSERC. Melting point determination. Available at: [Link]
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Plato, C. (1972). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate. Available at: [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
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Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Hinotek. Available at: [Link]
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Centers for Disease Control and Prevention. (2017, April 28). Ice Melting Point Validation Method for Digital Data Logging Thermometers. Available at: [Link]
-
Mettler Toledo. Melting Point performance verification kit. Available at: [Link]
-
Duca, R. B., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Methods, 9(1), 1. Available at: [Link]
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SIELC Technologies. (2018, February 19). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Available at: [Link]
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van der Walt, A. J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 43-48. Available at: [Link]
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ResearchGate. (2025, August 6). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]
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Michaux, J., et al. (2020). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. STAR Protocols, 1(3), 100187. Available at: [Link]
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ChemSynthesis. (2025, May 20). 5-(1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid. Available at: [Link]
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PubChem. sodium 5-(1H-indol-3-yl)-5-oxopentanoate. Available at: [Link]
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Quiver India. 2,4-Diamino-6-chloropyrimidine - CAS No : [ 156-83-2] Availability. Available at: [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. Available at: [Link]
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MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]
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Chemsrc. (2025, August 20). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available at: [Link]
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Journal of Chemical Health Risks. (2024, February 2). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Available at: [Link]
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Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
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MDPI. (2013, February 19). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]
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IJCRT.org. Melting Point Of Organic Compounds: A Comprehensive Guide. Available at: [Link]
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Semantic Scholar. Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]
-
ResearchGate. (2025, August 5). A New Synthesis of Indole 5-Carboxylic Acids and 6-Hydroxy-indole-5-carboxylic Acids in the Preparation of an o-Hydroxylated Metabolite of Vilazodone. Available at: [Link]
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Crystal structure analysis of 5-Indol-1-yl-5-oxopentanoic acid
Crystal Structure Analysis of 5-Indol-1-yl-5-oxopentanoic Acid: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous structural analysis of 5-Indol-1-yl-5-oxopentanoic acid (IOPA) , a critical N-acyl indole intermediate often encountered in the development of histone deacetylase (HDAC) inhibitors and auxin-mimetic drug conjugates.
In this comparative analysis, we evaluate the crystallographic properties of IOPA against its thermodynamically stable C3-isomer (5-(1H-Indol-3-yl)-5-oxopentanoic acid ) and the structural standard Indole-3-butyric acid (IBA) . The focus is on differentiating these structures via X-ray Diffraction (XRD) based on hydrogen-bond networking and amide planarity—key factors that dictate solid-state stability and bioavailability.
Structural Comparison & Performance Metrics
The primary challenge in characterizing IOPA is distinguishing the kinetic N-acylated product from the thermodynamic C-acylated impurities formed during Friedel-Crafts acylation or improper storage.
Comparative Data Table: Target vs. Alternatives
| Feature | Target Product (IOPA) | Alternative A: C3-Isomer | Alternative B: IBA (Standard) |
| IUPAC Name | 5-(1H-Indol-1-yl)-5-oxopentanoic acid | 5-(1H-Indol-3-yl)-5-oxopentanoic acid | 4-(1H-Indol-3-yl)butanoic acid |
| Substitution Site | N1 (Nitrogen) | C3 (Carbon) | C3 (Carbon) |
| H-Bond Donors | 1 (COOH only) | 2 (COOH + Indole N-H) | 2 (COOH + Indole N-H) |
| Crystal Packing Motif | Carboxylic Acid Dimers ( | Strong N-H···O=C chains + COOH Dimers | "Herringbone" or N-H···O chains |
| Lattice Stability | Moderate (Hydrolysis prone) | High (Thermodynamically stable) | High |
| N-C(O) Bond Length | Short (~1.36–1.38 Å, partial double bond) | N/A (C-C bond at C3) | N/A |
| Space Group (Typ.) |
Technical Analysis: The Crystallographic Differentiators
A. The N-Acyl Geometry (The "Product" Signature)
In IOPA, the indole nitrogen is acylated. Unlike standard indoles, the N1 atom loses its hydrogen donor capability .
-
Observation: In the crystal structure, look for a planar or slightly pyramidalized nitrogen geometry. The N1-C(carbonyl) bond distance will be significantly shorter (approx. 1.38 Å) than a standard N-C single bond due to amide resonance.
-
Validation: If your electron density map shows a proton on N1, you have isolated the wrong isomer (Alternative A) or the hydrolysis product (Indole).
B. Hydrogen Bond Networking
-
Target (IOPA): The lattice energy is dominated almost exclusively by the carboxylic acid centrosymmetric dimers (Head-to-Head). The indole ring, lacking a strong donor, acts as a hydrophobic spacer, often leading to
- stacking interactions to fill the void. -
Alternative A (C3-Isomer): This molecule retains the N-H moiety. The crystal structure will exhibit a robust N-H···O=C (ketone) hydrogen bond, forming infinite chains perpendicular to the acid dimers. This additional networking typically results in a higher melting point and lower solubility compared to IOPA.
Experimental Workflow: Synthesis to Structure
This protocol is designed to prevent the common pitfall of N-acyl hydrolysis during crystallization.
Diagram 1: Crystallization & Characterization Workflow
Figure 1: Decision tree for isolating and validating the metastable N-acyl indole crystal structure.
Detailed Protocol
-
Solvent Selection: N-acyl indoles are labile. Avoid methanol or ethanol, which can induce solvolysis. Use Dichloromethane (DCM)/Hexane (1:1) or Ethyl Acetate/Heptane .
-
Crystal Growth: Dissolve 20 mg of IOPA in 1 mL DCM. Layer 1 mL of Hexane on top. Store at 4°C in the dark.
-
Why Dark? Indoles are photosensitive; oxidation leads to colored impurities that disrupt the lattice.
-
Why 4°C? Low temperature reduces the kinetic rate of hydrolysis.
-
-
Data Collection: Collect data at 100 K . This freezes the aliphatic chain vibration (the pentanoic acid tail), allowing for precise resolution of the C-C bond lengths and the critical N1-C(oxo) bond.
Mechanistic Pathway: Lattice Energy Stabilization
Understanding the packing forces allows you to predict solubility profiles.
Diagram 2: Hydrogen Bonding Topology Comparison
Figure 2: Topological difference in lattice stabilization. The Target (Left) relies on isolated dimers, while the Alternative (Right) forms extended networks.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Ishikura, M., & Yamada, K. (2003). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports, 20, 463-517. (Reference for N-acyl indole instability). Link
-
Smith, D. K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17299–17310. (Comparative packing data for indole acids). Link
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. (Basis for Graph Set Analysis of COOH dimers). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
